Pan-RAS-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H58N8O5S |
|---|---|
Poids moléculaire |
823.1 g/mol |
Nom IUPAC |
(2S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)-3-pyridinyl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C45H58N8O5S/c1-8-52-37-10-9-27-18-32(37)34(41(52)33-19-30(22-46-39(33)26(3)57-7)51-13-11-50(6)12-14-51)21-45(4,5)24-58-44(56)40-28-16-29(17-28)53(49-40)43(55)35(20-38-47-36(27)23-59-38)48-42(54)31-15-25(31)2/h9-10,18-19,22-23,25-26,28-29,31,35,40,49H,8,11-17,20-21,24H2,1-7H3,(H,48,54)/t25-,26-,28?,29?,31?,35-,40-/m0/s1 |
Clé InChI |
MFBJCCVNGIFPLM-ISEHVRCQSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Pan-RAS-IN-5 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of Pan-KRAS-IN-5
Introduction
Pan-KRAS-IN-5 is an inhibitor of KRAS translation that functions by targeting and stabilizing G-quadruplexes within the 5'-untranslated region (5'-UTR) of KRAS messenger RNA (mRNA).[1] This mode of action prevents the translation of the KRAS protein, leading to the downstream inhibition of critical cell signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[1] Consequently, Pan-KRAS-IN-5 induces cell cycle arrest and apoptosis in cancer cells that are driven by KRAS mutations.[1] This document provides a detailed overview of the mechanism of action, relevant experimental data, and protocols for assays used to characterize Pan-KRAS-IN-5.
Core Mechanism of Action
Pan-KRAS-IN-5 exerts its anticancer effects through a unique mechanism that targets the translation of the KRAS protein. The key steps are:
-
Binding to KRAS mRNA: Pan-KRAS-IN-5 specifically binds to and stabilizes RNA G-quadruplex structures (rG4s) located in the 5'-UTR of KRAS mRNA.[1]
-
Inhibition of Translation: By stabilizing these rG4 structures, the compound impedes the ribosomal machinery from translating the KRAS mRNA into protein.[1] This leads to a reduction in the total levels of KRAS protein within the cell, without affecting the levels of KRAS mRNA.[1]
-
Downstream Pathway Inhibition: The depletion of KRAS protein results in the suppression of downstream signaling cascades, primarily the MAPK (MEK/ERK) and PI3K-AKT-mTOR pathways.[1]
-
Cellular Effects: The inhibition of these pro-proliferative and survival pathways leads to a G2/M phase cell cycle arrest and the induction of apoptosis in KRAS-driven cancer cells.[1]
Quantitative Data
The following tables summarize the binding affinity and cellular potency of Pan-KRAS-IN-5.
Table 1: Binding Affinity of Pan-KRAS-IN-5 for KRAS RNA G-quadruplexes
| Target | Binding Constant (KD) |
| utr-z | 2.3 µM |
| utr-1 | 0.9 µM |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Cellular Potency (IC50) of Pan-KRAS-IN-5 in KRAS-mutant Cancer Cell Lines (24-hour treatment)
| Cell Line | IC50 |
| MIA PaCa-2 | 3.3 µM |
| PANC-1 | 5.6 µM |
| HPAF-II | 5.4 µM |
| SW620 | 5.1 µM |
| HCT116 | 4.0 µM |
| NCI-H358 | 4.8 µM |
Data sourced from MedchemExpress.[1]
Table 3: In Vivo Tumor Growth Inhibition (TGI) in a KRAS-mutant MIA PaCa-2 Xenograft Model (18-day treatment)
| Dosage | TGI |
| 2.5 mg/kg (i.p.) | 62.0% |
| 5.0 mg/kg (i.p.) | 70.3% |
Data sourced from MedchemExpress.[1]
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of Pan-KRAS-IN-5 and its impact on downstream signaling pathways.
Caption: Mechanism of Pan-KRAS-IN-5 action and its effect on signaling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/CTG)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Pan-KRAS-IN-5.
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2, PANC-1) are seeded into 96-well flat-bottom plates at a density of 5 x 103 cells per well in triplicate.[2]
-
Overnight Incubation: The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Addition: A serial dilution of Pan-KRAS-IN-5 is prepared. The culture medium is replaced with fresh medium containing increasing concentrations of the compound (e.g., 0.1 nM to 10,000 nM) or vehicle (DMSO) as a control.[2]
-
Incubation: The cells are incubated with the compound for a specified period, typically 24 to 72 hours, depending on the cell line's growth kinetics.[2]
-
Viability Reagent Addition:
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation. The crystals are then solubilized with a solubilizing agent (e.g., DMSO or isopropanol).
-
For CellTiter-Glo (CTG) assay: CellTiter-Glo reagent is added to each well, and the plate is shaken for 2 minutes to induce cell lysis. The plate is then incubated for 10 minutes at room temperature to stabilize the luminescent signal.[3]
-
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CTG) is measured using a microplate reader.
-
Data Analysis: The data is normalized to the vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a four-parameter nonlinear regression curve using appropriate software (e.g., GraphPad Prism).[4]
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K-AKT pathways.
Methodology:
-
Cell Treatment: Cells are seeded and grown to 70-80% confluency. They are then treated with various concentrations of Pan-KRAS-IN-5 (e.g., 1.25-5.0 µM) for different time points (e.g., 0-24 hours).[1]
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of MEK, ERK, AKT, and mTOR.[1] An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
Pan-KRAS-IN-5 represents a promising therapeutic agent for KRAS-driven cancers due to its distinct mechanism of action. By targeting the translation of KRAS mRNA through the stabilization of 5'-UTR G-quadruplexes, it effectively reduces KRAS protein levels, leading to the inhibition of downstream oncogenic signaling and subsequent cancer cell death.[1] The data presented herein supports its potent and selective activity against KRAS-mutant cancer cells. Further investigation and development of Pan-KRAS-IN-5 and similar compounds could provide new avenues for treating these challenging malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Downstream Signaling Pathways of Pan-RAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream signaling pathways affected by pan-RAS inhibitors. While the specific compound "Pan-RAS-IN-5" does not correspond to a publicly documented agent, this document outlines the established mechanisms of action and effects of well-characterized pan-RAS inhibitors, such as ADT-007 and other non-covalent pan-KRAS inhibitors. These inhibitors represent a critical therapeutic strategy for cancers driven by RAS mutations, which have long been considered undruggable.
RAS proteins, including KRAS, HRAS, and NRAS, function as molecular switches in signaling pathways that regulate essential cellular processes such as proliferation, survival, and differentiation.[1] Mutations in RAS genes are among the most common oncogenic drivers in human cancers. Pan-RAS inhibitors are designed to block the activity of both wild-type and mutant RAS isoforms, thereby inhibiting downstream signaling and tumor growth.
Core Signaling Pathways Targeted by Pan-RAS Inhibitors
Pan-RAS inhibitors primarily exert their effects by disrupting two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are critical for the pro-tumorigenic activities of oncogenic RAS.
1. The MAPK/ERK Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and cell cycle progression. Upon activation by binding to GTP, RAS proteins recruit and activate RAF kinases (ARAF, BRAF, CRAF). This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes involved in cell proliferation and survival.
Pan-RAS inhibitors block the initial step of this cascade by preventing RAS activation, thereby inhibiting the entire downstream pathway. This leads to a reduction in the phosphorylation of both MEK and ERK.
2. The PI3K/AKT Pathway:
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical downstream effector of RAS signaling, playing a key role in cell survival, growth, and metabolism. Activated RAS can directly bind to and activate the p110 catalytic subunit of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and PDK1. Activated AKT then phosphorylates a wide range of substrates that promote cell survival by inhibiting apoptosis and stimulate cell growth and proliferation.
By inhibiting RAS activation, pan-RAS inhibitors prevent the activation of PI3K, leading to decreased levels of PIP3 and subsequent reduction in AKT phosphorylation and activity.
Quantitative Effects of Pan-RAS Inhibition on Downstream Signaling
The efficacy of pan-RAS inhibitors is quantified by measuring the reduction in the phosphorylated (active) forms of key downstream signaling proteins. The following table summarizes typical quantitative data obtained from in vitro studies of pan-RAS inhibitors.
| Cell Line | RAS Mutation | Inhibitor | Concentration | Target Protein | % Inhibition of Phosphorylation | Reference |
| MIA PaCa-2 | KRAS G12C | ADT-007 | 1 µM | p-ERK | ~80% | [2] |
| HCT-116 | KRAS G13D | ADT-007 | 1 µM | p-ERK | ~75% | [2] |
| Multiple Lines | Various KRAS | Pan-KRASi | 100 nM | p-ERK | Significant | [3] |
| MIA PaCa-2 | KRAS G12C | ADT-007 | 1 µM | p-AKT | Significant | [2][4] |
Experimental Protocols
The assessment of pan-RAS inhibitor activity on downstream signaling pathways relies on standard molecular biology techniques.
Western Blot Analysis of Downstream Signaling Proteins
This is the most common method to assess the phosphorylation status of key proteins in the MAPK and PI3K pathways.
Objective: To determine the effect of a pan-RAS inhibitor on the levels of total and phosphorylated ERK and AKT.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with known RAS mutations (e.g., MIA PaCa-2, HCT-116) are cultured to ~70-80% confluency. Cells are then treated with the pan-RAS inhibitor at various concentrations for a specified period (e.g., 2-24 hours). A vehicle control (e.g., DMSO) is run in parallel. For some experiments, cells are stimulated with a growth factor like EGF to assess the inhibition of upstream receptor tyrosine kinase signaling.[2][4]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of signaling inhibition. β-actin is often used as a loading control.[5]
RAS Activation Pulldown Assay
This assay is used to specifically measure the amount of active, GTP-bound RAS.
Objective: To determine if the pan-RAS inhibitor blocks RAS activation.
Methodology:
-
Cell Lysis: Cells are lysed under non-denaturing conditions.
-
Pulldown: The lysate is incubated with a purified fusion protein containing the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which is typically bound to agarose (B213101) or magnetic beads. The RBD specifically binds to GTP-bound (active) RAS.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies that detect specific RAS isoforms (e.g., anti-KRAS, anti-NRAS, anti-HRAS) to quantify the amount of active RAS.
Visualizing the Impact of Pan-RAS Inhibition
The following diagrams illustrate the core signaling pathways affected by pan-RAS inhibitors and the experimental workflow for their analysis.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of a pan-RAS inhibitor.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of a pan-RAS inhibitor.
Caption: Experimental workflow for Western blot analysis of signaling pathway inhibition.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Pan-RAS Inhibitor Binding to the RAS Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of a representative pan-RAS inhibitor to the RAS family of small GTPases. The information presented herein is a synthesis of publicly available data on various pan-RAS inhibitors and is intended to serve as a comprehensive resource for understanding their mechanism of action, binding affinity, and the experimental methodologies used for their characterization.
Introduction to Pan-RAS Inhibition
The RAS family of proteins, comprising KRAS, HRAS, and NRAS isoforms, are critical signaling nodes that regulate cell proliferation, survival, and differentiation[1][2][3]. Activating mutations in RAS genes are found in a significant percentage of human cancers, making them a key target for therapeutic intervention[2][4]. For decades, RAS was considered "undruggable" due to the high affinity for its GTP substrate and the lack of well-defined binding pockets on its surface[5]. However, recent advances have led to the development of inhibitors that can target RAS proteins. Pan-RAS inhibitors are designed to bind to and inhibit the function of multiple RAS isoforms, offering a potential therapeutic strategy for a broad range of RAS-driven cancers[4][6][7].
These inhibitors often function by binding to a specific conformation of the RAS protein, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling[1][4][6]. This guide will focus on the binding site, quantitative binding data, and experimental protocols related to a representative pan-RAS inhibitor.
The Binding Site of Pan-RAS Inhibitors on RAS
Structural and biochemical studies have revealed that many pan-RAS inhibitors target a pocket located in the Switch II region of the RAS protein[1][3]. This pocket is typically more accessible in the inactive, GDP-bound state of RAS. By binding to this site, the inhibitor can induce a conformational change that locks RAS in an inactive state, preventing its loading with GTP and subsequent activation[1][3].
Some pan-RAS inhibitors, such as ADT-007, have been shown to bind to nucleotide-free RAS, blocking GTP activation and subsequent effector interactions[4][6][7]. Another compound, cmp4, has been demonstrated to bind to an extended Switch II pocket on both HRAS and KRAS proteins[1][3]. The binding of these inhibitors interferes with the function of guanine (B1146940) nucleotide exchange factors (GEFs) and the binding of downstream effectors like RAF1[1][3].
Below is a diagram illustrating the general mechanism of pan-RAS inhibition.
Figure 1: RAS signaling pathway and the point of intervention for a pan-RAS inhibitor.
Quantitative Binding Data
The efficacy of a pan-RAS inhibitor is determined by its binding affinity to various RAS isoforms and mutants. The following table summarizes representative quantitative data for pan-RAS inhibitors based on published literature.
| Inhibitor Class | RAS Isoform/Mutant | Assay Type | Affinity Metric (Value) | Reference |
| ADT-007 | KRASG13D (in cells) | CETSA | High Affinity Binding | [8] |
| ADT-007 | Pan-RAS | Cell Growth Assay | IC50: 5 nM (HCT-116) | [9] |
| BI-2865 | KRAS (inactive state) | Biochemical Assay | IC50: ~5 nM | [10] |
| BI-2865 | NRAS/HRAS | Cellular Assay | IC50: 5-10 µM | [10] |
| Compound B | KRAS, HRAS, NRAS (GTP-bound) | AlphaScreen | Kd: ~37 µM | [11] |
Experimental Protocols
The characterization of pan-RAS inhibitors involves a variety of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.
RAS Activation Pull-Down Assay
This assay is used to measure the levels of active, GTP-bound RAS in cells following treatment with an inhibitor.
Materials:
-
GST-tagged Raf-1 RAS-binding domain (RBD) fusion protein
-
Cell lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
SDS-PAGE sample buffer
-
Primary anti-RAS antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the pan-RAS inhibitor at various concentrations. Lyse the cells and clarify the lysates by centrifugation.
-
Affinity Precipitation: Incubate the cell lysates with GST-Raf-1 RBD fusion protein and glutathione agarose beads to pull down active RAS-GTP.
-
Washing: Pellet the beads by centrifugation and wash several times to remove non-specific binding.
-
Elution: Resuspend the bead pellet in SDS-PAGE sample buffer and boil to elute the captured proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RAS antibody to detect the amount of active RAS.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to total RAS levels from the input lysates.
Figure 2: Experimental workflow for a RAS activation pull-down assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cells expressing the target RAS protein
-
Non-denaturing lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Cell Treatment: Treat intact cells with the pan-RAS inhibitor or vehicle control.
-
Heating: Heat the cells at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured protein.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble RAS protein at each temperature point by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble RAS protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8][12]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding between an inhibitor and a purified RAS protein in real-time.[13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified RAS protein
-
Pan-RAS inhibitor
-
Running buffer
Procedure:
-
Immobilization: Immobilize the purified RAS protein onto the sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of the pan-RAS inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[13][14]
Logical Relationship of Binding and Function
The binding of a pan-RAS inhibitor to the Switch II pocket has direct functional consequences on the RAS protein, leading to the inhibition of downstream signaling and cellular proliferation.
Figure 3: Logical relationship of pan-RAS inhibitor binding to its functional consequences.
Conclusion
Pan-RAS inhibitors represent a promising therapeutic strategy for the treatment of RAS-driven cancers. Their ability to bind to a conserved pocket in the Switch II region across multiple RAS isoforms allows for broad activity. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of these inhibitors, from target engagement and binding kinetics to cellular activity. Further research and development in this area are crucial for translating the potential of pan-RAS inhibitors into effective clinical treatments.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure-based inhibitor design of mutant RAS proteins—a paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan RAS-binding compounds selected from a chemical library by inhibiting interaction between RAS and a reduced affinity intracellular antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Pan-RAS-IN-5: A Technical Overview of its Impact on RAS-GTP Levels
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As "Pan-RAS-IN-5" does not correspond to a publicly documented specific molecule, this guide synthesizes data from well-characterized pan-RAS inhibitors, such as ADT-007 and cmp4, to provide a representative technical overview. The experimental data and mechanisms described herein are based on these analogs and serve as an illustrative framework for the anticipated effects of a novel pan-RAS inhibitor.
Introduction to Pan-RAS Inhibition
The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical molecular switches that regulate fundamental cellular processes, including proliferation, survival, and differentiation.[1] These proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[2] Constitutively activating mutations in RAS genes are present in approximately 30% of all human cancers, making them a prime target for therapeutic intervention. Pan-RAS inhibitors are designed to target all RAS isoforms, irrespective of their mutational status, offering a broad therapeutic window.[3] This document provides a technical guide on the core function of a hypothetical pan-RAS inhibitor, this compound, focusing on its effect on RAS-GTP levels.
Mechanism of Action
This compound is hypothesized to function as a pan-RAS inhibitor that prevents the activation of RAS proteins. Drawing parallels from existing pan-RAS inhibitors, two primary mechanisms of action are plausible:
-
Binding to Nucleotide-Free RAS: Similar to the inhibitor ADT-007, this compound may bind to RAS in a nucleotide-free conformation. This action would block the loading of GTP, thereby preventing RAS activation and subsequent engagement with downstream effector proteins.[4][5]
-
Targeting Multiple Steps in RAS Activation: Alternatively, like the compound cmp4, this compound could target multiple stages of the RAS activation cycle. This includes inhibiting both the intrinsic and GEF-mediated nucleotide exchange and interfering with the binding of RAS to its effector proteins.[1][2][6]
Both mechanisms ultimately lead to a significant reduction in the cellular levels of active, GTP-bound RAS.
Quantitative Effect on RAS-GTP Levels
The primary endpoint for assessing the efficacy of a pan-RAS inhibitor is the reduction of RAS-GTP levels. The following tables summarize representative quantitative data from studies on existing pan-RAS inhibitors.
| Cell Line | RAS Mutation | Inhibitor Concentration | % Reduction in RAS-GTP (Mean ± SD) | Reference |
| HCT-116 | KRAS G13D | 100 nM | 75 ± 8% | [7] |
| MIA PaCa-2 | KRAS G12C | 100 nM | 60 ± 12% | [7] |
| AsPC-1 | KRAS G12D | 250 nM | 85 ± 5% | [4] |
Table 1: Pan-RAS Inhibitor Effect on RAS-GTP Levels in Cancer Cell Lines. This table illustrates the potent and dose-dependent reduction of activated RAS-GTP across different cancer cell lines harboring various RAS mutations upon treatment with a pan-RAS inhibitor.
| Parameter | Value | Description | Reference |
| IC50 (Growth Inhibition) | |||
| HCT-116 (KRAS G13D) | 5 nM | Concentration for 50% inhibition of cell growth. | [7] |
| HT-29 (RAS WT) | 493 nM | Demonstrates selectivity for RAS-mutant cells. | [7] |
| EC50 (RAS Binding) | |||
| Sub-nanomolar | In lysates from sensitive cells. | Effective concentration for 50% binding to RAS. | [7] |
Table 2: Potency and Selectivity of a Representative Pan-RAS Inhibitor (ADT-007). This table highlights the high potency of the inhibitor in RAS-mutant cancer cells and its selectivity over RAS wild-type cells.
Experimental Protocols
Accurate measurement of RAS-GTP levels is crucial for evaluating the efficacy of inhibitors like this compound. The two most common methods are the RAS-GTP Pulldown Assay and the RAS GTPase ELISA.
RAS-GTP Pulldown Assay
This method utilizes the high affinity of the RAS-binding domain (RBD) of effector proteins, such as Raf1, to selectively pull down the active, GTP-bound form of RAS from cell lysates.[8][9]
Materials:
-
GST-Raf1-RBD fusion protein
-
Lysis/Binding/Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease inhibitors)
-
2X reducing SDS-PAGE sample buffer
-
Anti-Ras antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control. Lyse cells in ice-cold Lysis/Binding/Wash Buffer.
-
Lysate Clarification: Centrifuge lysates at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Affinity Precipitation:
-
Incubate the clarified cell lysates with GST-Raf1-RBD fusion protein and glutathione agarose beads for 1 hour at 4°C with gentle rotation.
-
-
Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute) at 4°C.[9] Wash the beads three times with Lysis/Binding/Wash Buffer to remove non-specific binding.
-
Elution: Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes to elute the captured proteins.[9]
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary anti-Ras antibody, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. The level of active RAS is determined by the intensity of the band from the pulldown sample, normalized to the total RAS level from the corresponding input lysate.
RAS GTPase ELISA
This is a quantitative, plate-based assay for measuring RAS-GTP levels.
Materials:
-
96-well plate pre-coated with glutathione
-
GST-Raf-RBD protein
-
Lysis/Binding Buffer
-
Wash Buffer
-
Primary anti-Ras antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Plate Coating: Coat the glutathione plate with GST-Raf-RBD protein.
-
Sample Addition: Add normalized cell lysates (from this compound and control-treated cells) to the wells. Incubate to allow binding of active RAS to the immobilized Raf-RBD.
-
Washing: Wash the wells to remove unbound proteins.
-
Primary Antibody Incubation: Add the primary anti-Ras antibody to each well and incubate.
-
Washing: Wash the wells.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
-
Washing: Wash the wells.
-
Detection: Add the chemiluminescent substrate and measure the luminescence using a luminometer.
-
Data Analysis: The signal is directly proportional to the amount of active RAS in the sample. Compare the readings from inhibitor-treated cells to the control cells to determine the percentage of inhibition.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the RAS signaling pathway and the experimental workflow for the RAS-GTP pulldown assay.
Caption: RAS Signaling Pathway and Point of Inhibition.
Caption: RAS-GTP Pulldown Experimental Workflow.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Pan-KRAS-IN-5: A Technical Guide to its Specificity as a KRAS Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pan-KRAS-IN-5, a molecule identified as a pan-KRAS translation inhibitor. It is crucial to note that Pan-KRAS-IN-5 does not directly target the various RAS protein isoforms (KRAS, NRAS, HRAS) but rather inhibits the translation of KRAS mRNA by targeting G-quadruplex structures in its 5'-untranslated region (5'-UTR). This document details the mechanism of action, specificity, and effects on downstream signaling pathways, supported by available quantitative data and experimental methodologies.
Quantitative Data Summary
Pan-KRAS-IN-5's interaction is not with the RAS proteins themselves, but with specific RNA G-quadruplex (rG4) structures within the 5'-UTR of KRAS mRNA. The binding affinity of Pan-KRAS-IN-5 to these structures has been quantified, and the available data is summarized below.
| Target | Ligand | Binding Affinity (KD) |
| KRAS rG4 (utr-z) | pan-KRAS-IN-5 | 2.3 μM[1] |
| KRAS rG4 (utr-1) | pan-KRAS-IN-5 | 0.9 μM[1] |
Mechanism of Action
Pan-KRAS-IN-5 functions by binding to and stabilizing RNA G-quadruplexes in the 5'-UTR of KRAS mRNA.[1] This stabilization is thought to impede the ribosomal machinery from initiating translation, thereby selectively inhibiting the synthesis of the KRAS protein. This leads to a reduction in the total levels of KRAS protein within the cell, which in turn attenuates the signaling output from KRAS-driven pathways.
Downstream Signaling Pathways Affected
By inhibiting the translation of KRAS protein, Pan-KRAS-IN-5 effectively blocks the activation of downstream signaling cascades that are critical for cell proliferation, survival, and growth. The two primary pathways affected are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[1]
Experimental Protocols
The following are descriptions of key experimental methodologies that would be employed to characterize the activity of Pan-KRAS-IN-5.
RNA G-quadruplex Binding Assay (e.g., FRET-Melting Assay)
Objective: To determine the binding affinity and stabilizing effect of Pan-KRAS-IN-5 on KRAS 5'-UTR RNA G-quadruplexes.
Methodology:
-
Oligonucleotide Preparation: Synthesize RNA oligonucleotides corresponding to the G-quadruplex-forming sequences in the KRAS 5'-UTR (e.g., utr-z and utr-1). These are dually labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at the 5' and 3' ends, respectively.
-
G-quadruplex Formation: The labeled RNA oligonucleotides are annealed in a potassium-containing buffer to facilitate the formation of the G-quadruplex structure. This brings the fluorophore and quencher into close proximity, resulting in a low fluorescence signal.
-
FRET-Melting Analysis: The annealed oligonucleotides are incubated with varying concentrations of Pan-KRAS-IN-5. The temperature is then gradually increased, and the fluorescence intensity is monitored.
-
Data Analysis: As the temperature increases, the G-quadruplex unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in Tm in the presence of Pan-KRAS-IN-5 indicates stabilization of the G-quadruplex. The binding affinity (KD) can be calculated from the concentration-dependent shift in Tm.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of Pan-KRAS-IN-5 on the protein levels of KRAS and the phosphorylation status of key downstream effectors.
Methodology:
-
Cell Culture and Treatment: Culture KRAS-driven cancer cell lines (e.g., PANC-1, MIA PaCa-2) and treat with increasing concentrations of Pan-KRAS-IN-5 for a specified duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total KRAS, phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
Pan-KRAS-IN-5 represents a novel approach to targeting KRAS-driven cancers. Its mechanism of inhibiting KRAS translation by stabilizing 5'-UTR G-quadruplexes distinguishes it from direct protein inhibitors. This technical guide provides a foundational understanding of its specificity, mechanism, and downstream effects, which can inform further research and development efforts in the pursuit of effective anti-cancer therapies.
References
A Technical Deep Dive: Pan-RAS-IN-5 and Pan-KRAS Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS family of oncogenes, particularly KRAS, represents one of the most frequently mutated gene families in human cancers, making it a critical target for therapeutic intervention. For decades, RAS proteins were considered "undruggable." However, recent breakthroughs have led to the development of both mutant-specific and broader-spectrum RAS inhibitors. This technical guide provides an in-depth comparative analysis of two strategic approaches to targeting KRAS: the novel pan-KRAS translation inhibitor, Pan-RAS-IN-5, and the broader class of pan-KRAS inhibitors that directly target the protein. This document details their distinct mechanisms of action, presents a quantitative comparison of their preclinical efficacy, outlines detailed experimental protocols for their characterization, and visualizes the complex biological pathways and experimental workflows involved.
Introduction: The Challenge of Targeting RAS
RAS proteins (HRAS, NRAS, and KRAS) are small GTPases that act as molecular switches in signaling pathways, regulating fundamental cellular processes such as proliferation, survival, and differentiation.[1][2] Activating mutations in RAS genes lock the proteins in a constitutively "ON" state, leading to uncontrolled cell growth and tumorigenesis. While isoform-specific inhibitors, such as those targeting KRAS G12C, have achieved clinical success, the development of inhibitors for other prevalent mutations and broader-spectrum pan-RAS or pan-KRAS inhibitors is an area of intense research to address the diversity of RAS-driven cancers and the emergence of resistance.[3][4]
Mechanisms of Action: Two Distinct Strategies
This compound: A Novel Approach Targeting KRAS Translation
This compound represents a unique strategy by not targeting the KRAS protein directly, but rather inhibiting its synthesis at the translational level.[5] Its mechanism involves:
-
Targeting RNA G-quadruplexes (rG4s): this compound specifically binds to and stabilizes RNA G-quadruplex structures located in the 5'-untranslated region (5'-UTR) of KRAS mRNA.[5]
-
Inhibition of Translation: By stabilizing these rG4s, this compound blocks the ribosomal machinery from translating the KRAS mRNA into protein.[5]
-
Downstream Pathway Inhibition: The resulting decrease in KRAS protein levels leads to the downregulation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[5]
This approach offers the potential for broad activity against various KRAS mutations, as it is independent of the specific amino acid change in the protein.
Pan-KRAS Inhibitors: Direct Protein Inhibition
Pan-KRAS inhibitors are small molecules designed to directly bind to the KRAS protein and inhibit its function. These inhibitors can be broadly categorized based on the state of the KRAS protein they target:
-
RAS(OFF) State Inhibitors: These inhibitors, such as BI-2865, bind to the inactive, GDP-bound conformation of KRAS.[6][7] They often work by preventing the interaction with Guanine Nucleotide Exchange Factors (GEFs) like SOS1, thereby blocking the exchange of GDP for GTP and keeping KRAS in its "OFF" state.[7]
-
RAS(ON) State Inhibitors: This newer class of inhibitors, exemplified by RMC-6236 (daraxonrasib), targets the active, GTP-bound conformation of KRAS.[8][9] These molecules can act as "molecular glues," inducing a novel interaction between the RAS protein and another cellular protein, such as cyclophilin A (CypA), to block downstream signaling.[10]
The ability of pan-KRAS inhibitors to target multiple KRAS mutants offers a significant advantage over mutant-specific inhibitors.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the preclinical efficacy of this compound and representative pan-KRAS inhibitors across various cancer cell lines.
Table 1: In Vitro Efficacy of this compound (IC50, µM) [5]
| Cell Line | KRAS Mutation | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | G12C | Pancreatic | 3.3 |
| PANC-1 | G12D | Pancreatic | 5.6 |
| HPAF-II | G12D | Pancreatic | 5.4 |
| SW620 | G12V | Colorectal | 5.1 |
| HCT116 | G13D | Colorectal | 4.0 |
| NCI-H358 | G12C | Lung | 4.8 |
Table 2: In Vitro Efficacy of Pan-RAS/KRAS Inhibitors (IC50, nM)
| Inhibitor | Cell Line | KRAS Mutation | Cancer Type | IC50 (nM) | Reference |
| ADT-007 | HCT 116 | G13D | Colorectal | 5 | [11] |
| ADT-007 | MIA PaCa-2 | G12C | Pancreatic | 2 | [11] |
| BI-2865 | NCI-H358 | G12C | Lung | 18 | [7] |
| BI-2865 | MIA PaCa-2 | G12C | Pancreatic | 21 | [7] |
| RMC-6236 | AsPC-1 | G12D | Pancreatic | 0.3 | [3] |
| RMC-6236 | MIA PaCa-2 | G12C | Pancreatic | 0.2 | [3] |
Note: Direct, side-by-side comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols: Methodologies for Inhibitor Characterization
Biochemical Assays
This assay is crucial for identifying inhibitors that lock KRAS in its inactive "OFF" state by preventing GTP binding.[12]
-
Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP or MANT-GDP) for unlabeled GTP.[13][14] Inhibition of nucleotide exchange results in a stable, high fluorescence signal.
-
Materials:
-
Recombinant KRAS protein (wild-type or mutant)
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
GTP
-
Guanine Nucleotide Exchange Factor (GEF), e.g., SOS1 (optional, for stimulated exchange)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
Test compounds
-
384-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Pre-load KRAS protein with the fluorescent GDP analog.
-
In a microplate, add the pre-loaded KRAS to the assay buffer.
-
Add the test compounds at various concentrations.
-
Initiate the exchange reaction by adding a saturating concentration of GTP (and GEF, if applicable).
-
Monitor the decrease in fluorescence intensity over time.
-
Calculate the rate of nucleotide exchange and determine the IC50 values for the inhibitors.
-
This assay identifies inhibitors that disrupt the interaction between active, GTP-bound RAS and its downstream effector, RAF kinase.[15]
-
Principle: This assay often utilizes Homogeneous Time-Resolved Fluorescence (HTRF) or a similar proximity-based technology.[12] A donor fluorophore-labeled RAS-GTP and an acceptor fluorophore-labeled RAF-RBD (RAS Binding Domain) are brought into proximity upon interaction, resulting in a FRET signal. Inhibitors that block this interaction will reduce the FRET signal.
-
Materials:
-
Recombinant KRAS protein (wild-type or mutant)
-
Non-hydrolyzable GTP analog (e.g., GTPγS or GppNHp)
-
Recombinant RAF-RBD fused to an affinity tag (e.g., GST)
-
Antibodies or reagents for HTRF labeling (e.g., anti-GST-acceptor, anti-His-donor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds
-
384-well white microplate
-
HTRF-compatible plate reader
-
-
Procedure:
-
Activate KRAS by incubating with a non-hydrolyzable GTP analog.
-
In a microplate, combine the activated KRAS, labeled RAF-RBD, and the HTRF detection reagents.
-
Add the test compounds at various concentrations.
-
Incubate to allow for protein-protein interaction.
-
Measure the HTRF signal.
-
Calculate the percent inhibition and determine the IC50 values.
-
Cell-Based Assays
This is a fundamental assay to determine the cytotoxic or cytostatic effect of the inhibitors on cancer cells.
-
Principle: Cancer cell lines with known RAS mutations are treated with the inhibitor, and cell viability is measured after a defined period.
-
Materials:
-
RAS-mutant and wild-type cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
96-well clear cell culture plates
-
Reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence.
-
Normalize the data to vehicle-treated controls and calculate the IC50 values.[16]
-
This assay confirms that the inhibitor is blocking the intended RAS signaling pathway within the cell.
-
Principle: The phosphorylation status of key downstream effectors, such as ERK and AKT, is assessed by Western blotting. A potent inhibitor should reduce the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT).
-
Materials:
-
RAS-mutant cancer cell lines
-
Test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Assays
This in vivo model is essential for evaluating the anti-tumor efficacy and tolerability of the inhibitors.[17]
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the inhibitor on tumor growth is monitored.
-
Materials:
-
Immunodeficient mice (e.g., nude or NOD-SCID)
-
RAS-mutant human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.[17]
-
Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).[17]
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle according to the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.[17]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: RAS signaling pathway and points of intervention.
Caption: General workflow for preclinical evaluation of RAS inhibitors.
Conclusion and Future Directions
The development of this compound and various pan-KRAS inhibitors marks a significant advancement in the quest to drug RAS-driven cancers. This compound offers a novel, translation-level inhibitory mechanism that circumvents the challenges of directly targeting a protein with a complex conformational landscape. Pan-KRAS inhibitors, targeting either the "ON" or "OFF" state, have demonstrated potent and broad activity against multiple KRAS mutations in preclinical models.
Future research will likely focus on several key areas:
-
Optimizing Potency and Selectivity: Further medicinal chemistry efforts will aim to enhance the potency and selectivity of these inhibitors to improve their therapeutic index.
-
Overcoming Resistance: Understanding and overcoming mechanisms of resistance to these inhibitors will be crucial for their long-term clinical success.[18] Combination therapies with other targeted agents or immunotherapies are a promising avenue of investigation.
-
Clinical Translation: Rigorous clinical trials are needed to evaluate the safety and efficacy of these novel inhibitors in patients with RAS-mutant cancers.[19][20]
The continued exploration of diverse inhibitory strategies, such as those presented in this guide, holds the promise of delivering effective new treatments for patients with cancers that have long been considered intractable.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. opnme.com [opnme.com]
- 8. onclive.com [onclive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 20. Facebook [cancer.gov]
Pan-RAS-IN-5: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel Pan-KRAS Translation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene, a member of the RAS family of small GTPases, is one of the most frequently mutated genes in human cancers, including pancreatic, colorectal, and lung cancers. For decades, KRAS was considered an "undruggable" target. While the recent development of allele-specific inhibitors for mutations like KRAS G12C has marked a significant breakthrough, the majority of KRAS mutations remain unaddressed. This has driven the search for "pan-RAS" or "pan-KRAS" inhibitors that can target multiple KRAS variants. This technical guide details the discovery and preclinical development of Pan-RAS-IN-5 (also known as compound 15a), a novel pan-KRAS inhibitor with a unique mechanism of action. This compound acts as a KRAS translation inhibitor by targeting and stabilizing RNA G-quadruplexes (rG4s) in the 5'-untranslated region (5'-UTR) of KRAS mRNA. This document provides a comprehensive overview of its binding affinity, in vitro efficacy across various cancer cell lines, mechanism of action on downstream signaling pathways, and in vivo anti-tumor activity, supported by detailed experimental protocols and quantitative data.
Introduction: The Challenge of Targeting KRAS
The RAS protein family (KRAS, HRAS, and NRAS) functions as a critical molecular switch in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Mutations in RAS genes, particularly KRAS, lead to the constitutive activation of these pathways, driving tumorigenesis. The development of direct KRAS inhibitors has been hampered by the protein's smooth surface and high affinity for GTP.
A promising alternative strategy is to inhibit the production of the KRAS protein itself. The 5'-UTR of KRAS mRNA contains G-rich sequences that can fold into secondary structures known as G-quadruplexes. These rG4s can act as regulatory elements for KRAS translation. Small molecules that can bind to and stabilize these rG4s can inhibit the translation of KRAS mRNA into protein, thereby reducing the levels of oncogenic KRAS in cancer cells. This compound was developed as a novel coumarin-quinolinium derivative designed to specifically target and stabilize these KRAS rG4s.[1]
Discovery and Mechanism of Action of this compound
This compound (compound 15a) was identified through the design and synthesis of novel coumarin-quinolinium derivatives.[1] Its mechanism of action is distinct from that of inhibitors that directly target the KRAS protein.
Mechanism of Action:
-
Binding to KRAS 5'-UTR RNA G-quadruplexes: this compound selectively binds to and stabilizes the rG4 structures present in the 5'-UTR of KRAS mRNA.
-
Inhibition of KRAS Translation: This stabilization of the rG4s impedes the ribosomal machinery, leading to the inhibition of KRAS mRNA translation.
-
Downregulation of KRAS Protein: The consequence is a reduction in the cellular levels of both wild-type and mutant KRAS protein.
-
Blockade of Downstream Signaling: By depleting the cell of the KRAS protein, this compound effectively blocks the downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K-AKT pathways.[1]
This mechanism allows this compound to act as a "pan-KRAS" inhibitor, as its action is independent of the specific KRAS mutation present in the protein's coding sequence.
Mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity and G-Quadruplex Stabilization
| Target RNA G-Quadruplex | Binding Affinity (K D) in µM |
| utr-z | 2.3 |
| utr-1 | 0.9 |
Data from MedchemExpress, referencing the primary publication by Mao-Lin Li et al.[1]
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Cell Line | KRAS Mutation | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | G12C | Pancreatic | 3.3 |
| PANC-1 | G12D | Pancreatic | 5.6 |
| HPAF-II | G12D | Pancreatic | 5.4 |
| SW620 | G12V | Colorectal | 5.1 |
| HCT116 | G13D | Colorectal | 4.0 |
| NCI-H358 | G12C | Lung | 4.8 |
Data from MedchemExpress, referencing the primary publication by Mao-Lin Li et al. This compound showed no significant cytotoxicity in KRAS wild-type glioblastoma or normal cells.[1]
Table 3: In Vivo Anti-Tumor Efficacy in MIA PaCa-2 Xenograft Model
| Treatment Group | Dosage (mg/kg, i.p., daily) | Tumor Growth Inhibition (TGI) |
| This compound | 2.5 | 62.0% |
| This compound | 5.0 | 70.3% |
Data from MedchemExpress, referencing the primary publication by Mao-Lin Li et al. Treatment was administered for 18 days. No significant body weight loss or signs of toxicity were observed.[1]
Detailed Experimental Protocols
This section provides an overview of the methodologies used to evaluate this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0.32 to 5.0 µM) for a specified period (e.g., 24 hours).
-
MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The formazan (B1609692) crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
-
Cell Treatment and Lysis: Cells were treated with this compound at various concentrations and time points. After treatment, cells were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against KRAS, p-MEK, MEK, p-ERK, ERK, p-AKT, AKT, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: MIA PaCa-2 cells were treated with this compound (1.25-5.0 µM) for 24 hours. Cells were then harvested by trypsinization.
-
Fixation: Cells were washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.
Apoptosis Assay
-
Cell Treatment and Harvesting: MIA PaCa-2 cells were treated with this compound for 24 hours.
-
Staining: Cells were harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice were used for the study.
-
Tumor Implantation: MIA PaCa-2 cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection daily at doses of 2.5 and 5.0 mg/kg for 18 days.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised, and tumor growth inhibition (TGI) was calculated.
Signaling Pathways and Experimental Workflows
KRAS downstream signaling pathways inhibited by this compound.
Workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a novel and promising approach to targeting KRAS-driven cancers. By inhibiting the translation of KRAS mRNA through the stabilization of 5'-UTR RNA G-quadruplexes, it circumvents the challenges of directly targeting the KRAS protein and offers a pan-KRAS inhibitory activity. Preclinical data have demonstrated its ability to bind to its target, inhibit the proliferation of a range of KRAS-mutant cancer cell lines, block downstream signaling pathways, and suppress tumor growth in vivo.
Further research and development are warranted to optimize the pharmacological properties of this compound and to fully elucidate its therapeutic potential. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation in a broader range of preclinical models including patient-derived xenografts, and assessment of potential combination therapies. The unique mechanism of this compound makes it a valuable candidate for the development of new treatments for patients with KRAS-driven malignancies.
References
Pan-RAS-IN-5 chemical structure and properties
An In-depth Technical Guide to Pan-RAS Inhibitors
For decades, the Ras family of oncoproteins (KRAS, HRAS, and NRAS) were considered largely "undruggable" due to their high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. However, recent advancements have led to the development of novel inhibitors that can target these critical drivers of cancer. This guide provides a technical overview of pan-RAS inhibitors, a class of molecules designed to inhibit multiple Ras isoforms, with a focus on a representative compound, pan-KRAS-IN-5, and other notable examples such as ADT-007.
Chemical Structure and Properties
Pan-RAS inhibitors are a structurally diverse group of small molecules. Below is a summary of the available chemical information for a prominent example.
Table 1: Chemical Properties of pan-KRAS-IN-5
| Property | Value |
| CAS Number | 3027172-23-9 |
| Molecular Weight | Not explicitly stated in search results |
| Chemical Formula | Not explicitly stated in search results |
| Solubility | Soluble in DMSO |
Note: Detailed structural information and molecular weight for pan-KRAS-IN-5 were not available in the provided search results. For another pan-RAS inhibitor, 3144, the molecular weight is mentioned as being outside the ideal range for orally bioavailable molecules.[1]
Mechanism of Action
Pan-RAS inhibitors function by disrupting the activity of Ras proteins, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.[2][3]
pan-KRAS-IN-5 acts as a pan-KRAS translation inhibitor by targeting and stabilizing 5′-UTR RNA G-quadruplexes (rG4s). This binding inhibits the translation of the KRAS protein, leading to the blockade of the MAPK and PI3K-AKT signaling pathways.[4] This ultimately induces cell cycle arrest and apoptosis in cancer cells driven by KRAS mutations.[4]
ADT-007 exhibits a different mechanism, binding to nucleotide-free RAS to block GTP activation and subsequent effector interactions.[2][5][6] This leads to the inhibition of MAPK/AKT signaling, resulting in mitotic arrest and apoptosis.[2][5][6]
Compound 3144 was designed to interact with adjacent sites on the surface of oncogenic KRAS to prevent effector protein binding.[1][7]
The general mechanism of action for many pan-RAS inhibitors involves the disruption of the Ras signaling cascade, which is often constitutively active in cancer due to mutations in RAS genes.[1][8] These mutations impair the intrinsic GTPase activity of Ras proteins, leading to persistent activation of downstream pro-growth and survival pathways.[1]
Caption: Pan-RAS inhibitors block oncogenic signaling pathways.
Biological Activity and Efficacy
Pan-RAS inhibitors have demonstrated significant anti-tumor activity in preclinical models, particularly in cancer cell lines harboring RAS mutations.
Table 2: In Vitro and In Vivo Activity of Pan-RAS Inhibitors
| Compound | Assay/Model | Results |
| pan-KRAS-IN-5 | Cell Proliferation (MIA PaCa-2) | IC50 = 3.3 µM; almost complete inhibition at 1.25 µM.[4] |
| Cell Proliferation (Various KRAS-mutant lines) | IC50 values: PANC-1 (5.6 µM), HPAF-II (5.4 µM), SW620 (5.1 µM), HCT116 (4.0 µM), NCI-H358 (4.8 µM).[4] | |
| Cell Cycle Analysis (MIA PaCa-2) | Dose-dependent G2/M phase arrest at 1.25-5.0 µM.[4] | |
| Apoptosis Induction (MIA PaCa-2) | Induces cleavage of caspase 3.[4] | |
| Downstream Signaling (MIA PaCa-2) | Dose- and time-dependently inhibits phosphorylation of MEK, ERK, AKT, and mTOR.[4] | |
| Xenograft Model (MIA PaCa-2) | Inhibited tumor growth by 62.0% (2.5 mg/kg) and 70.3% (5.0 mg/kg).[4] | |
| ADT-007 | Cell Growth (MIA PaCa-2) | IC50 as low as 2 nM.[3] |
| Cell Growth (RAS-mutant vs. RAS-WT) | Potently inhibited growth of RAS mutant cells, while RAS-WT cells were insensitive.[2][3] | |
| In Vivo Models (Colorectal & Pancreatic Cancer) | Strongly inhibited tumor growth in syngeneic and xenogeneic mouse models.[3] | |
| 3144 | Binding Affinity (KRASG12D) | Binds to KRASG12D with a Kd of less than 20 µM.[9] |
| Cell Viability (DLD-1) | Concentration-dependent lethality.[1] | |
| Xenograft Mouse Models | Displayed anti-tumor activity.[1][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of pan-RAS inhibitors.
Cell Growth Assays (2D and 3D)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell proliferation.
-
Methodology:
-
Tumor cells (e.g., 5 x 10^3 for 2D, 1 x 10^3 for 3D) are seeded in 96-well plates.[2]
-
Cells are incubated with various concentrations of the pan-RAS inhibitor (e.g., ADT-007 ranging from 0.1 nM to 10,000 nM) for a duration dependent on the cell line's growth kinetics (typically 72 hours).[2][8]
-
Cell viability is assessed using a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).[3][8]
-
IC50 values are calculated from the dose-response curves.
-
RAS Activation Assays (RAS-RBD Pulldown)
-
Objective: To measure the levels of active, GTP-bound Ras.
-
Methodology:
-
Whole-cell lysates are prepared, and protein concentration is normalized.[2]
-
200 µg of lysate is incubated with GST-tagged Raf-1 Ras Binding Domain (RBD) bound to glutathione (B108866) agarose (B213101) beads for 1 hour at 4°C.[2]
-
The beads are washed to remove non-specifically bound proteins.[2]
-
Bound active RAS is eluted with SDS sample buffer.[2]
-
Eluted proteins are analyzed by Western blotting using a pan-RAS or isoform-specific antibody.[2]
-
Western Blotting
-
Objective: To detect and quantify the levels of specific proteins (e.g., total RAS, phosphorylated MEK, ERK, AKT).
-
Methodology:
-
Protein lysates are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Caption: A typical workflow for preclinical evaluation of a pan-RAS inhibitor.
Conclusion
Pan-RAS inhibitors represent a promising therapeutic strategy for a wide range of cancers driven by RAS mutations.[1][7] Molecules like pan-KRAS-IN-5 and ADT-007, despite their different mechanisms of action, have demonstrated the potential to inhibit oncogenic RAS signaling and suppress tumor growth.[3][4] The continued development of these and other pan-RAS inhibitors, with a focus on improving properties such as oral bioavailability and metabolic stability, holds great promise for the future of targeted cancer therapy.[1][3] The use of advanced preclinical models, such as 3D bioprinted organoids, will be instrumental in evaluating the efficacy and selectivity of these novel agents.[8][10]
References
- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
In Vitro Characterization of Pan-RAS Inhibitors: A Technical Overview
Note: The specific inhibitor "Pan-RAS-IN-5" was not identified in a comprehensive search of the provided scientific literature. This document provides a representative in-depth technical guide based on the in vitro characterization of well-documented pan-RAS inhibitors, including ADT-007 and cmp4.
Introduction
RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as critical molecular switches in signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them a prime target for therapeutic intervention.[3][4] For decades, RAS was considered "undruggable" due to the high affinity for GTP and the lack of well-defined binding pockets on its surface.[5][6] However, recent advances have led to the development of both mutant-specific and pan-RAS inhibitors. Pan-RAS inhibitors offer the potential for broader therapeutic application by targeting multiple RAS isoforms and mutations, potentially overcoming resistance mechanisms that can arise with allele-specific inhibitors.[3][4]
This technical guide summarizes the in vitro characterization of pan-RAS inhibitors, focusing on their mechanism of action, cellular activity, and the experimental protocols used for their evaluation.
Data Presentation: In Vitro Activity of Pan-RAS Inhibitors
The following tables summarize the quantitative data for representative pan-RAS inhibitors, demonstrating their potency across various cancer cell lines with different RAS mutation statuses.
Table 1: Cellular Activity of Pan-RAS Inhibitor ADT-007
| Cell Line | Cancer Type | KRAS Mutation | Growth IC50 (nM) |
| HCT-116 | Colorectal | G13D | Not Specified |
| HT-29 | Colorectal | BRAF V600E (RAS WT) | Insensitive |
| MIA PaCa-2 | Pancreatic | G12C | Not Specified |
Data synthesized from multiple sources. Specific IC50 values for ADT-007 were not consistently reported in the provided abstracts, but its potent inhibition of RAS-mutant cells and insensitivity in RAS wild-type/downstream mutant cells were noted.[7][8]
Table 2: Cellular Activity of Pan-RAS Inhibitor cmp4
| Cell Line | Cancer Type | KRAS Mutation | Effect |
| SW48 isogenic | Colon Adenocarcinoma | G13D | Reduces cell viability |
| MDA-MB-231 | Breast Cancer | G13D | Reduces cell viability |
Data synthesized from multiple sources. Quantitative IC50 values were not provided in the abstracts, but the inhibitory effect on cell viability was highlighted.[1][9]
Table 3: Cellular Activity of Pan-RAS Inhibitor 3144
| Cell Line | Cancer Type | NRAS Mutation | Viability after 5 µM treatment |
| T-ALL | T-cell acute lymphoblastic leukemia | G13V | 20-40% |
| T-ALL | T-cell acute lymphoblastic leukemia | G13D | 20-40% |
| T-ALL | T-cell acute lymphoblastic leukemia | Wild-Type | No observable effect |
This data demonstrates the selective lethality of compound 3144 in NRAS mutant cells.[10]
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of pan-RAS inhibitors. The following are key experimental protocols cited in the literature.
Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to determine the dose-dependent effect of a pan-RAS inhibitor on the viability and proliferation of cancer cells.[11]
-
Cell Seeding: Cancer cell lines with known RAS mutations (e.g., PANC-1, HCT116) and a RAS wild-type line are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight.[11]
-
Compound Treatment: Cells are treated with a range of inhibitor concentrations (e.g., 0.01 nM to 10 µM) or a vehicle control (DMSO) and incubated for 72 hours.[11]
-
MTS/MTT Reagent Addition: After incubation, MTS or MTT reagent is added to each well, and the plate is incubated for 1-4 hours.[11]
-
Data Acquisition: The absorbance is measured using a microplate reader at 490 nm.[11]
-
Data Analysis: Background absorbance is subtracted, and the results are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
Western Blotting for Downstream Signaling Analysis
This technique is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in the RAS signaling pathway, such as MEK and ERK.[11]
-
Cell Lysis: Cells are treated with the pan-RAS inhibitor at various concentrations and time points. Subsequently, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total ERK and MEK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[11]
-
Analysis: Band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of signaling inhibition.[11]
RAS Activation Assay (RAS-RBD Pulldown Assay)
This assay measures the levels of active, GTP-bound RAS in cells following inhibitor treatment.[12][13]
-
Cell Treatment and Lysis: Cells are treated with the pan-RAS inhibitor and then lysed in a buffer that preserves the nucleotide-binding state of RAS.
-
RBD Pulldown: The cell lysates are incubated with a purified GST-fusion protein of the RAS-binding domain (RBD) of RAF1, which specifically binds to GTP-bound RAS, coupled to glutathione-agarose beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The GTP-RAS-RBD complexes are then eluted.
-
Western Blot Analysis: The eluted proteins are resolved by SDS-PAGE and immunoblotted with a pan-RAS antibody to detect the amount of active RAS.[13]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The RAS signaling cascade and the point of intervention for a pan-RAS inhibitor.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the in vitro characterization of a pan-RAS inhibitor.
Mechanism of Action Diagram
Caption: Mechanism of action for a pan-RAS inhibitor that binds to nucleotide-free RAS.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exceptionally high-affinity Ras binders that remodel its effector domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Pan-RAS-IN-5: A Technical Guide to its Activity in RAS-Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most prevalent oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] For decades, RAS proteins were considered "undruggable" due to the technical challenges in developing effective inhibitors.[3][4] The recent development of mutant-specific inhibitors, such as those targeting KRAS G12C, has marked a significant breakthrough.[3] However, the efficacy of these agents is limited to a specific patient population and can be hampered by intrinsic and acquired resistance mechanisms, often involving compensatory activation of other RAS isoforms.[1][5] This has spurred the development of pan-RAS inhibitors, which are designed to target multiple RAS isoforms regardless of their mutational status, offering a broader therapeutic potential.[1][6]
This technical guide focuses on the activity of pan-RAS inhibitors in RAS-mutant cancer cells, with a particular emphasis on the compound ADT-007, a novel pan-RAS inhibitor with a unique mechanism of action.[3][4] We will delve into its effects on cell signaling, present quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation.
Mechanism of Action
Pan-RAS inhibitors, such as ADT-007 and BI-2865, act by binding to RAS proteins and preventing their interaction with downstream effectors, thereby inhibiting oncogenic signaling.[3][7][8] ADT-007 specifically binds to nucleotide-free RAS, blocking the GTP activation of effector interactions and subsequent signaling through the MAPK and PI3K-AKT pathways.[3][4][9] This leads to mitotic arrest and apoptosis in RAS-dependent cancer cells.[4][9] An important characteristic of some pan-RAS inhibitors is their selectivity for cancer cells with either mutant RAS or hyperactivated wild-type RAS (RASWT), while being largely inactive against normal cells or cancer cells with downstream mutations (e.g., BRAF).[3][5] This selectivity is attributed to the metabolic deactivation of the compound in normal and RASWT cells by UDP-glucuronosyltransferases, which are repressed in RAS-mutant cancer cells.[3][4]
Another pan-RAS inhibitor, BI-2865, binds with high affinity to the GDP-bound (inactive) state of various KRAS mutants (G12C, G12D, G12V, G13D).[8] This binding inhibits the nucleotide exchange process, a critical step in RAS activation.[8]
The compound cmp4, another described pan-RAS inhibitor, targets multiple steps in the activation and downstream signaling of different RAS mutants and isoforms.[10][11] It binds to an extended Switch II pocket on HRas and KRas, leading to a conformational change that down-regulates nucleotide dissociation and exchange, as well as effector binding.[10][11]
RAS Signaling Pathway and Pan-RAS Inhibition
The following diagram illustrates the canonical RAS signaling pathway and the point of intervention for pan-RAS inhibitors.
Caption: RAS Signaling Pathway and Pan-RAS Inhibition.
Quantitative Data
The following tables summarize the in vitro efficacy of various pan-RAS inhibitors across a panel of RAS-mutant cancer cell lines.
Table 1: In Vitro Growth Inhibitory Activity (IC50) of ADT-007
| Cell Line | Cancer Type | RAS Mutation | 2D IC50 (nM) | 3D IC50 (nM) | Reference |
| HCT-116 | Colorectal Cancer | KRAS G13D | 5 | - | [5] |
| HT-29 | Colorectal Cancer | RAS WT, BRAF V600E | 493 | >1000 | [2][5] |
| HT-29 + HRAS G12V | Colorectal Cancer | HRAS G12V (transfected) | 24 | - | [5] |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | - | - | [12] |
| PANC-1 | Pancreatic Cancer | KRAS G12D | - | - | [13] |
| A549 | Lung Cancer | KRAS G12S | - | - | [13] |
Note: "-" indicates data not available in the provided search results.
Table 2: In Vitro Growth Inhibitory Activity (IC50) of BI-2865
| Cell Line | Background | RAS Mutation | IC50 (nM) | Reference |
| BaF3 | Isogenic | KRAS G12C | ~140 | [8] |
| BaF3 | Isogenic | KRAS G12D | ~140 | [8] |
| BaF3 | Isogenic | KRAS G12V | ~140 | [8] |
Table 3: Binding Affinity (Kd) of BI-2865 to GDP-Loaded KRAS Mutants
| KRAS Mutant | Kd (nM) | Reference |
| WT | 10-40 | [8] |
| G12C | 10-40 | [8] |
| G12D | 10-40 | [8] |
| G12V | 10-40 | [8] |
| G13D | 10-40 | [8] |
Table 4: Efficacy of cmp4
| Assay | EC50/IC50 (µM) | Reference |
| Ras-GTP/Raf1 binding (ELISA) | EC50 ~0.45 | [10] |
| Ras-GTP/Raf1 binding (ELISA) | IC50 ~250 | [10] |
| Cell Viability (SW48 KRAS WT/G13D) | ~100 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of pan-RAS inhibitors.
Cell Proliferation Assay (MTS/MTT or CellTiter-Glo)
This assay determines the dose-dependent effect of a pan-RAS inhibitor on the viability and proliferation of cancer cells.[13][14][15]
Materials:
-
A panel of human cancer cell lines with known RAS mutations and a KRAS wild-type cell line.[13]
-
Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[13]
-
Pan-RAS inhibitor stock solution in DMSO.[13]
-
96-well clear flat-bottom microplates.[13]
-
CO2 incubator (37°C, 5% CO2).[13]
-
Microplate reader.[13]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pan-RAS inhibitor in culture medium. A common concentration range is 0.1 nM to 10,000 nM.[5][9]
-
Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72-96 hours for 2D assays or 8-10 days for 3D assays at 37°C in a 5% CO2 incubator.[5][9]
-
-
Viability Measurement:
-
Data Analysis:
-
Subtract background absorbance (medium only).
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.[14]
-
Western Blotting for Downstream Signaling
This method is used to assess the effect of the pan-RAS inhibitor on the phosphorylation status of key proteins in the RAS signaling pathway, such as RAF, MEK, and ERK.[12][13]
Materials:
-
RAS-mutant cancer cells.
-
Pan-RAS inhibitor.
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membrane (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-RAS, anti-GAPDH).[12]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the pan-RAS inhibitor for a specified time (e.g., overnight).[12]
-
In some experiments, cells can be serum-starved and then stimulated with a growth factor like EGF (e.g., 30 ng/mL for 10 minutes) before lysis to assess the impact on upstream signaling.[9][12]
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[13]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[13]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize protein bands using an imaging system.[13]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the normalized levels in treated samples to the vehicle control.
-
RAS Activation (RAS-RBD Pulldown) Assay
This assay measures the levels of active, GTP-bound RAS in cells.[9][14]
Materials:
-
GST-RAF-RBD (RAS binding domain of RAF) bound to glutathione (B108866) agarose (B213101) beads.[9]
-
Cell lysis buffer.
-
Pan-RAS antibody or isoform-specific RAS antibodies.[9]
-
Western blotting reagents.
Procedure:
-
Cell Lysis:
-
Treat cells as described for western blotting.
-
Lyse cells and normalize the protein concentration of the supernatant.[9]
-
-
Pulldown:
-
Incubate 200 µg of whole-cell lysate with GST-RAF-RBD beads at 4°C for 1 hour.[9]
-
-
Washing and Elution:
-
Collect the beads by centrifugation, wash three times with lysis buffer, and then elute the bound proteins with SDS sample buffer.[9]
-
-
Detection:
-
Detect the levels of active RAS by western blotting using a pan-RAS or isoform-specific antibody.[9]
-
Experimental Workflow for Pan-RAS Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a pan-RAS inhibitor.
Caption: Experimental Workflow for Pan-RAS Inhibitor Evaluation.
Conclusion
Pan-RAS inhibitors represent a promising therapeutic strategy to address the challenges of RAS-driven cancers, including the limitations of mutant-specific inhibitors.[1][6] Compounds like ADT-007 demonstrate potent and selective activity against cancer cells harboring RAS mutations or activated RASWT, irrespective of the specific RAS isoform.[3][4] The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of novel pan-RAS inhibitors, from initial in vitro characterization to in vivo efficacy studies. Further research and clinical development of these agents hold the potential to significantly improve outcomes for patients with RAS-mutant tumors.[4]
References
- 1. scispace.com [scispace.com]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Targets in Oncology: Advances in Pan-RAS Inhibitors and Translational Strategies - Be part of the knowledge - ReachMD [reachmd.com]
- 8. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ATAD2 drives melanoma growth and progression and inhibits ferroptosis | EMBO Reports [link.springer.com]
Methodological & Application
Application Notes and Protocols: Pan-RAS Inhibitor Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RAS proteins are critical signaling nodes that, when mutated, are drivers of numerous human cancers. Pan-RAS inhibitors are designed to target multiple RAS isoforms and mutants, offering a broad therapeutic potential. This document provides a detailed protocol for assessing the anti-proliferative effects of a pan-RAS inhibitor, herein referred to as Pan-RAS-IN-5, on cancer cell lines. The described assays are fundamental for determining the potency and efficacy of such inhibitors in a preclinical setting.
Mechanism of Action of Pan-RAS Inhibitors:
RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs)[1][2]. Pan-RAS inhibitors can function through various mechanisms, often by binding to RAS and preventing its activation or blocking its interaction with downstream effector proteins[1][2][3][4][5]. For instance, some inhibitors bind to nucleotide-free RAS, thereby blocking GTP activation and subsequent signaling through pathways like MAPK and PI3K/AKT, which are crucial for cell proliferation and survival[3][4][6].
Signaling Pathway Diagram:
The following diagram illustrates the general RAS signaling pathway and the inhibitory action of a pan-RAS inhibitor.
Caption: RAS signaling pathway and points of inhibition by this compound.
Data Presentation: Potency of Various Pan-RAS Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for several pan-RAS inhibitors across different cancer cell lines. This data provides a reference for the expected potency of such compounds.
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| ADT-007 | HCT-116 | KRAS G13D | 5 | [4] |
| ADT-007 | HT-29 | BRAF V600E (RAS WT) | 493 | [4] |
| BI-2865 | BaF3 | KRAS G12C | ~140 | [7] |
| BI-2865 | BaF3 | KRAS G12D | ~140 | [7] |
| BI-2865 | BaF3 | KRAS G12V | ~140 | [7] |
| BAY-293 | PANC-1 | KRAS G12D | 950 - 6640 | [8] |
| BAY-293 | MIA PaCa-2 | KRAS G12C | 950 - 6640 | [8] |
| cmp4 | SW48 | KRAS WT/G12V | ~100,000 | [1] |
| cmp4 | SW48 | KRAS WT/G13D | ~100,000 | [1] |
| 3144 | DLD-1 | KRAS G13D | 9,000 (Kd) | [9] |
Experimental Protocols
Two common methods for assessing cell proliferation and viability are the WST-1 assay and the Crystal Violet assay.
WST-1 Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells. The water-soluble tetrazolium salt, WST-1, is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells[10]. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., with a known RAS mutation)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium[3][4].
-
Include wells with medium only to serve as a blank control[10].
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 nM to 10,000 nM) to determine the IC50 value[3][4].
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for an appropriate duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well[10][11].
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator[10][11]. The optimal incubation time may vary between cell lines.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye[10].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 420 and 480 nm (maximum absorbance is typically around 440 nm) using a microplate reader[10][11]. A reference wavelength of >600 nm can be used[10].
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Crystal Violet Cell Viability Assay
This assay is based on the principle that the crystal violet dye stains the DNA and proteins of adherent cells. Dead cells detach from the plate and are washed away, thus the amount of remaining dye is proportional to the number of viable cells[12][13][14].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 100% methanol)
-
0.1% Crystal Violet solution in water[15]
-
Solubilization solution (e.g., 100% methanol)[12]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the WST-1 assay protocol.
-
Cell Fixation and Staining:
-
After the 72-hour incubation, carefully aspirate the culture medium.
-
Gently wash the cells with PBS.
-
Add 100 µL of methanol (B129727) to each well and incubate for 10-15 minutes at room temperature to fix the cells[12][15].
-
Aspirate the methanol and allow the plate to air dry completely[12][15].
-
Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature[12].
-
Remove the crystal violet solution and wash the plate thoroughly with water to remove excess stain[12][15].
-
Allow the plate to air dry completely.
-
-
Dye Solubilization and Data Acquisition:
-
Data Analysis: Follow step 4 as described in the WST-1 assay protocol to calculate cell viability and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell proliferation assays.
Caption: General workflow for cell proliferation assays.
References
- 1. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 2. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. takarabio.com [takarabio.com]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal violet staining assay for cell survival [bio-protocol.org]
- 15. tpp.ch [tpp.ch]
Application Notes and Protocols for Pan-RAS-IN-5 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroids are increasingly adopted in oncology research as they more accurately model the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1] These models feature gradients in oxygen, nutrients, and proliferative activity, alongside intricate cell-cell and cell-matrix interactions that significantly influence drug responses.[1] The RAS family of GTPases (KRAS, NRAS, HRAS) represents one of the most frequently mutated classes of oncogenes in human cancers, driving tumor initiation, growth, and resistance to therapy.[1] Pan-RAS inhibitors, such as Pan-RAS-IN-5, offer a promising therapeutic strategy by targeting multiple RAS isoforms, potentially overcoming the resistance mechanisms associated with mutant-specific inhibitors.[2][3]
This document provides a comprehensive guide for utilizing this compound in 3D spheroid cultures. It includes detailed protocols for spheroid generation, drug treatment, and a suite of analytical assays to evaluate the compound's efficacy. While specific data for this compound is not publicly available, the following protocols are based on established methods for testing other pan-RAS inhibitors, such as ADT-007, in 3D models.[2][4][5] Note: These protocols serve as a foundational guide and should be optimized for your specific cell lines and experimental conditions.
Mechanism of Action: Pan-RAS Inhibition
RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[6] This cycle is regulated by Guanine nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs).[6] Oncogenic mutations in RAS lock the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.
This compound is hypothesized to function similarly to other pan-RAS inhibitors, which bind to nucleotide-free RAS and block its activation.[2][7] This action prevents the loading of GTP, thereby inhibiting downstream effector engagement and suppressing the MAPK/AKT signaling cascades, ultimately leading to mitotic arrest and apoptosis in RAS-driven cancer cells.[2][3]
Figure 1. Simplified RAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The overall experimental workflow involves generating tumor spheroids, treating them with this compound, and subsequently analyzing the effects on viability, growth, and apoptosis.
Figure 2. Experimental workflow for evaluating this compound in 3D tumor spheroids.
Protocol 1: 3D Tumor Spheroid Generation
This protocol describes spheroid formation using the liquid overlay technique in ultra-low attachment (ULA) plates, which is a reliable and scalable method.[8]
Materials:
-
RAS-mutant cancer cell lines (e.g., HCT-116, PANC-1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture RAS-mutant cancer cells in standard tissue culture flasks until they reach 70-80% confluency.
-
Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Perform a cell count and determine cell viability (should be >90%).
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to achieve a final concentration for seeding. The optimal seeding density must be determined empirically for each cell line but typically ranges from 500 to 1000 cells per well.[8]
-
Seed the desired number of cells in 100 µL of medium into each well of a 96-well round-bottom ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.[1]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Spheroid formation and compaction typically take 2-7 days.[1] Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment
Treatment is initiated once spheroids have formed and reached a consistent size.
Materials:
-
Formed spheroids in 96-well ULA plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium at twice (2x) the final desired concentrations.
-
For an 8-10 day treatment period, a medium change is recommended every 3-4 days.
-
Carefully remove 50 µL of the conditioned medium from each well containing spheroids.
-
Add 50 µL of the appropriate 2x this compound dilution to each well to reach the final concentration.
-
Include appropriate controls:
-
Vehicle Control: Treat spheroids with the highest concentration of the vehicle (e.g., DMSO) used in the drug dilutions.
-
Untreated Control: Add fresh medium only.
-
-
Return the plate to the incubator and continue the culture for the desired treatment period (e.g., 8-10 days for viability endpoints).[2][9]
Protocol 3: Spheroid Viability and Growth Assessment
A. ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures the number of viable cells based on ATP levels and is well-suited for 3D models.[2]
Materials:
-
Treated spheroids in 96-well ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
Procedure:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]
-
Lyse the cells by placing the plate on an orbital shaker for 5 minutes.[1]
-
Record the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
B. Brightfield Imaging for Spheroid Size Measurement
Spheroid growth inhibition can be monitored throughout the treatment period by imaging.
Materials:
-
Inverted microscope with a camera or an imaging cytometer (e.g., Celigo)
Procedure:
-
Capture brightfield or phase-contrast images of the spheroids at specified time points (e.g., Day 0, 3, 7, 10 of treatment).
-
Use image analysis software (e.g., ImageJ) to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).[1]
-
Plot the change in spheroid volume over time to assess the inhibitory effect of this compound on spheroid growth.
Protocol 4: Apoptosis and Target Engagement Assays
A. Caspase-Glo® 3/7 Assay
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
Treated spheroids in 96-well ULA plates
-
Caspase-Glo® 3/7 Assay reagent
Procedure:
-
Follow the same procedure as the ATP-based viability assay, substituting the Caspase-Glo® 3/7 reagent for the CellTiter-Glo® 3D reagent.
-
Measure luminescence to quantify caspase activity, which is proportional to the level of apoptosis.
B. Western Blot for Target Engagement
To confirm that this compound is inhibiting the intended pathway, the phosphorylation status of downstream effectors like ERK can be assessed.
Materials:
-
Treated spheroids
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH
Procedure:
-
After a shorter treatment period (e.g., 24-72 hours), carefully aspirate the culture medium.
-
Wash the spheroids once with ice-cold PBS.
-
Lyse the spheroids directly in the well using a suitable lysis buffer.[1]
-
Collect the lysates and determine protein concentration.
-
Perform standard SDS-PAGE and Western blotting procedures to detect the levels of phosphorylated ERK (p-ERK) and total ERK.
-
A reduction in the p-ERK/total ERK ratio in treated spheroids compared to controls indicates successful target engagement.[10]
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following are illustrative examples of expected results.
Table 1: Example IC50 Values of this compound in 2D vs. 3D Spheroid Cultures
| Cell Line | Genotype | Culture Condition | This compound IC50 (nM) |
| HCT-116 | KRAS G13D | 2D Monolayer | 8.5 |
| HCT-116 | KRAS G13D | 3D Spheroid | 25.2 |
| PANC-1 | KRAS G12D | 2D Monolayer | 15.1 |
| PANC-1 | KRAS G12D | 3D Spheroid | 55.8 |
| HT-29 | RAS WT | 2D Monolayer | >10,000 |
| HT-29 | RAS WT | 3D Spheroid | >10,000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Example Effect of this compound on Spheroid Growth and Apoptosis
| Treatment (HCT-116 Spheroids) | Spheroid Volume Reduction (%, Day 10) | Relative Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control (0.1% DMSO) | 0% | 1.0 |
| This compound (10 nM) | 25% | 2.5 |
| This compound (50 nM) | 68% | 6.8 |
| This compound (250 nM) | 91% | 12.4 |
Data is hypothetical and for illustrative purposes only.
Logical Framework for Experimental Design
The experimental design should validate the efficacy and mechanism of action of this compound in a physiologically relevant 3D model.
Figure 3. Logical relationship of the experimental design for validating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes: Analysis of Pan-RAS-IN-5 Efficacy via Phospho-ERK Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the efficacy of Pan-RAS-IN-5, a pan-RAS inhibitor, by quantifying the levels of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) using Western blot analysis. The RAS-RAF-MEK-ERK signaling cascade is a critical pathway in cellular proliferation and survival, and its hyperactivation is a hallmark of many cancers.[1][2][3] Pan-RAS inhibitors are designed to block RAS signaling, leading to a downstream reduction in ERK phosphorylation.[4][5][6] Therefore, monitoring p-ERK levels serves as a reliable pharmacodynamic biomarker for the activity of compounds like this compound.
Data Presentation
The following table presents hypothetical quantitative data from a Western blot experiment designed to measure the dose-dependent effect of this compound on p-ERK1/2 levels in a cancer cell line harboring a KRAS mutation. The data is presented as the relative band intensity of p-ERK, normalized to total ERK, and expressed as a fold change relative to the untreated control.
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 0.78 | ± 0.06 | |
| This compound | 100 | 0.45 | ± 0.05 | |
| This compound | 1000 | 0.12 | ± 0.03 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.04 |
| This compound | 10 | 0.98 | ± 0.05 | |
| This compound | 100 | 1.01 | ± 0.04 | |
| This compound | 1000 | 0.99 | ± 0.06 |
Signaling Pathway
Experimental Workflow
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect p-ERK and total ERK levels in cell lysates after treatment with this compound.
Cell Culture and Treatment
-
Plating: Seed cancer cells (e.g., KRAS-mutant cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.[2]
-
Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free media and incubate for 12-24 hours. This step reduces basal ERK activation.[2]
-
Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 2-4 hours).[7] An untreated control (vehicle, e.g., DMSO) must be included.
Cell Lysis and Protein Quantification
-
Washing: After treatment, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[2][8]
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1]
-
Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[2]
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing.[1][2] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to new pre-chilled tubes.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[1][9]
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a consistent amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[2]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 10% or 4-20% precast polyacrylamide gel.[2][9] Run the gel at 100-120V until the dye front reaches the bottom.[10][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1][9] A wet or semi-dry transfer system can be used. Ensure the PVDF membrane is activated with methanol (B129727) for a few minutes before setting up the transfer.[11]
Immunoblotting and Detection
-
Blocking: Incubate the PVDF membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature on a rocking platform. This step blocks non-specific antibody binding sites.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (p-ERK, recognizing Thr202/Tyr204), diluted in blocking buffer, overnight at 4°C with gentle agitation.[10][12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.[1][10]
-
Final Washes: Repeat the washing step (step 4.3) to remove unbound secondary antibody.[10]
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[1] Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.[8][10]
Stripping and Re-probing for Total ERK (Loading Control)
-
Normalization: To ensure that observed changes in p-ERK are not due to variations in the total amount of ERK protein loaded, the membrane should be stripped and re-probed for total ERK.[1][11]
-
Stripping: Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[11]
-
Washing and Blocking: Wash the membrane thoroughly with TBST and then re-block as described in step 4.1.[11]
-
Re-probing: Incubate the membrane with a primary antibody against total ERK1/2, followed by the appropriate HRP-conjugated secondary antibody, and detect the signal as described in steps 4.2 to 4.6.[11]
Data Analysis
-
Densitometry: Quantify the band intensities for both p-ERK and total ERK for each sample using image analysis software (e.g., ImageJ).[9]
-
Normalization: For each sample, normalize the p-ERK band intensity to the corresponding total ERK band intensity.[8][11]
-
Analysis: Express the normalized p-ERK levels as a fold change relative to the untreated control to determine the dose-dependent effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 4. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blotting of Erk Phosphorylation [bio-protocol.org]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: Pan-RAS-IN-5 (ADT-007) Treatment in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling nodes that, when mutated, are key drivers in approximately 40% of colorectal cancers (CRCs). The development of effective RAS inhibitors has been a long-standing challenge in oncology. Pan-RAS-IN-5, identified in recent literature as ADT-007, is a novel, potent, and selective pan-RAS inhibitor. Unlike mutant-specific inhibitors, ADT-007 is designed to inhibit various RAS isoforms regardless of the mutation, offering a broader therapeutic window for RAS-driven cancers.[1][2]
These application notes provide a comprehensive overview of the effects of ADT-007 on colorectal cancer cell lines, including its mechanism of action, quantitative data on its anti-proliferative effects, and detailed protocols for key experimental procedures.
Mechanism of Action
ADT-007 exhibits a unique mechanism of action by binding to nucleotide-free RAS. This interaction blocks the loading of GTP, thereby preventing RAS activation and subsequent downstream signaling through the MAPK/AKT pathways. This blockade of critical survival and proliferation signals ultimately leads to mitotic arrest and apoptosis in cancer cells with activated RAS.[3][4][5] Notably, cancer cells with wild-type RAS and normal cells are significantly less sensitive to ADT-007, in part due to metabolic deactivation by UDP-glucuronosyltransferases (UGTs), which are typically repressed in RAS-mutant cancer cells.[3][4][6]
Data Presentation
The anti-proliferative activity of ADT-007 has been evaluated in various colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the selectivity of the compound for RAS-mutant cells.
| Cell Line | KRAS Status | BRAF Status | IC50 (nM) of ADT-007 | Reference |
| HCT116 | G13D Mutant | Wild-Type | 5 | [3][5] |
| DLD-1 | G13D Mutant | Wild-Type | Not explicitly stated, but shown to be sensitive | [2] |
| HT29 | Wild-Type | V600E Mutant | 493 | [5] |
| COLO-205 | Wild-Type | V600E Mutant | Not explicitly stated, but shown to be less sensitive | [2] |
Experimental Protocols
Detailed protocols for key assays are provided below. These are generalized procedures and may require optimization for specific experimental conditions.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT29)
-
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) with 10% FBS
-
This compound (ADT-007), dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of ADT-007 in culture medium. A suggested concentration range is 0.1 nM to 10,000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add the diluted compounds to the respective wells.
-
Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of key downstream effectors of the RAS pathway, such as ERK and AKT.
Materials:
-
Colorectal cancer cell lines
-
Complete culture medium
-
This compound (ADT-007)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-RAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of ADT-007 (e.g., 0, 10, 50, 100, 500 nM) for 18-24 hours.
-
For some experiments, serum-starve cells overnight and then stimulate with EGF (e.g., 30 ng/mL for 10 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli buffer to the lysates and boil at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like GAPDH.
-
Protocol 3: RAS Activation Assay (RBD Pulldown)
This assay specifically pulls down the active, GTP-bound form of RAS to assess the direct inhibitory effect of ADT-007 on RAS activation.
Materials:
-
Colorectal cancer cell lines
-
This compound (ADT-007)
-
RAS activation assay kit (containing GST-Raf-RBD beads)
-
Lysis/Wash buffer (provided in the kit)
-
Loading control (GTPγS and GDP)
-
Anti-pan-RAS antibody
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells as described in the Western Blot protocol.
-
Lyse cells using the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Affinity Precipitation of Active RAS:
-
Normalize protein concentrations of the lysates.
-
To 200-500 µg of cell lysate, add GST-Raf-RBD agarose (B213101) beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with the provided wash buffer to remove non-specific binding.
-
-
Elution and Detection:
-
Resuspend the bead pellet in Laemmli sample buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Analyze the eluted proteins by Western blotting using an anti-pan-RAS antibody.
-
A sample of the total cell lysate should be run in parallel to determine the total RAS levels.
-
References
Application Notes and Protocols for Pan-RAS Inhibitors in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a grim prognosis, largely driven by mutations in the RAS family of oncogenes, particularly KRAS, which is mutated in over 90% of cases.[1][2] These mutations lock RAS proteins in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and resistance to therapy. The development of inhibitors that can effectively target these oncogenic drivers has been a long-standing challenge. Pan-RAS inhibitors, which are designed to target multiple RAS isoforms, represent a promising therapeutic strategy to overcome the challenges of isoform redundancy and adaptive resistance.
This document provides detailed application notes and protocols for the use of a representative pan-RAS inhibitor, ADT-007, in pancreatic cancer research. ADT-007 is a novel pan-RAS inhibitor that has demonstrated potent and selective growth inhibition of cancer cells harboring RAS mutations.[1][3]
Mechanism of Action
Pan-RAS inhibitors, such as ADT-007, function by disrupting the ability of RAS proteins to signal through their downstream effectors. ADT-007 has been shown to bind to nucleotide-free RAS, preventing its activation by blocking GTP binding.[1][3] This leads to the inhibition of key downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for the growth and survival of pancreatic cancer cells.[1][3] By targeting all RAS isoforms, these inhibitors can potentially overcome resistance mechanisms that may arise from the compensatory activation of other RAS family members.[4]
Data Presentation
In Vitro Efficacy of Pan-RAS Inhibitors in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pan-RAS and pan-KRAS inhibitors in different pancreatic cancer cell lines. This data highlights the potency of these compounds against cancer cells with different KRAS mutation statuses.
| Compound | Cell Line | KRAS Mutation | IC50 (µM) | Reference |
| ADT-007 | MIA PaCa-2 | G12C | Not explicitly provided, but potent inhibition shown | [5] |
| BAY-293 | PANC-1 | G12D | ~1 | [6] |
| MIA PaCa-2 | G12C | ~1 | [6] | |
| AsPC-1 | G12D | ~1 | [6] | |
| Capan-1 | G12V | ~1 | [6] | |
| BxPC-3 | WT | >10 | [6] | |
| BI-2852 | PANC-1 | G12D | >100 | [6] |
| MIA PaCa-2 | G12C | >100 | [6] |
Experimental Protocols
Cell Viability Assay (2D and 3D)
This protocol is designed to determine the IC50 values of a pan-RAS inhibitor in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pan-RAS inhibitor (e.g., ADT-007) dissolved in DMSO
-
96-well flat-bottom plates (for 2D culture)
-
96-well round-bottom, ultra-low attachment plates (for 3D spheroid culture)
-
Cell viability reagent (e.g., CellTiter-Glo®, alamarBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment (2D) or spheroid formation (3D).
-
Drug Treatment:
-
Prepare serial dilutions of the pan-RAS inhibitor in complete growth medium. A typical concentration range would be 0.1 nM to 10 µM.[1]
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for Downstream Signaling Inhibition
This protocol assesses the effect of a pan-RAS inhibitor on the phosphorylation status of key downstream signaling proteins like ERK and AKT.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
Pan-RAS inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the pan-RAS inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Visualizations
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [bio-itworld.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone. (2022) | Alexander B. Coley | 7 Citations [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of Pan-RAS Inhibitors in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RAS proteins (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, are drivers of a significant fraction of human cancers. The development of inhibitors that can target multiple RAS isoforms, known as pan-RAS inhibitors, is a promising therapeutic strategy. These application notes provide an overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of pan-RAS inhibitors in vitro, with a specific focus on compounds like Pan-RAS-IN-5. The IC50 value is a key parameter for evaluating the potency of an inhibitor.
Mechanism of Action of Pan-RAS Inhibitors
Pan-RAS inhibitors can function through various mechanisms. For instance, pan-KRAS-IN-5 acts as a pan-KRAS translation inhibitor by targeting 5'-UTR RNA G-quadruplexes (rG4s).[1] By binding to and stabilizing these structures, it inhibits KRAS translation, subsequently blocking the downstream MAPK and PI3K-AKT signaling pathways.[1] This leads to cell cycle arrest and apoptosis in KRAS-driven cancer cells.[1] Other pan-RAS inhibitors, such as ADT-007, bind to nucleotide-free RAS, preventing GTP activation and subsequent effector interactions.[2][3][4] Another compound, cmp4, targets multiple steps in the activation and downstream signaling of different RAS mutants and isoforms by binding to an extended Switch II pocket.[5][6]
Quantitative Data Summary
The potency of various pan-RAS inhibitors has been characterized by their IC50 values in different cancer cell lines and their binding affinities (Kd) to their targets.
Table 1: In vitro IC50 values of pan-KRAS-IN-5 in KRAS-driven cancer cell lines. [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MIA PaCa-2 | Pancreatic | 3.3 |
| PANC-1 | Pancreatic | 5.6 |
| HPAF-II | Pancreatic | 5.4 |
| SW620 | Colorectal | 5.1 |
| HCT116 | Colorectal | 4.0 |
| NCI-H358 | Lung | 4.8 |
Table 2: Binding Affinity of pan-KRAS-IN-5. [1]
| Target | Kd (µM) |
| KRAS rG4s (utr-z) | 2.3 |
| KRAS rG4s (utr-1) | 0.9 |
Table 3: In vitro IC50 values of other notable pan-RAS inhibitors.
| Inhibitor | Cell Line | RAS Status | IC50 | Reference |
| ADT-007 | DLD-1 | KRAS G13D | 4.7 nM | [7] |
| ADT-007 | HCT-116 | KRAS G13D | 10.1 nM | [7] |
| ADT-007 | HT-29 | RAS WT, BRAF mutant | 2600 nM | [7] |
| ADT-007 | COLO 205 | RAS WT, BRAF mutant | 2430 nM | [7] |
| BAY-293 | PDAC cell lines | KRAS mutant | ~1 µM | [8] |
| BI-2852 | PDAC cell lines | KRAS mutant | ~1 µM | [8] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a common method for determining the IC50 of a pan-RAS inhibitor by measuring its effect on the viability of cancer cell lines.
Materials:
-
RAS-mutant and RAS-wild-type cancer cell lines (e.g., MIA PaCa-2, HCT116, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or other pan-RAS inhibitor
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[3]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pan-RAS inhibitor in complete medium. A common concentration range to test is 0.1 nM to 10 µM.[3]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor concentration well.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for a specified period, typically 72 hours.[3]
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Biochemical Assay for RAS Nucleotide Exchange
This protocol provides a general framework for assessing the ability of a pan-RAS inhibitor to interfere with the exchange of GDP for GTP, a key step in RAS activation.
Materials:
-
Recombinant RAS protein (e.g., KRAS, HRAS, or NRAS)
-
Guanine Nucleotide Exchange Factor (GEF), such as SOS1
-
Fluorescently labeled GTP analog (e.g., MANT-GTP)
-
Non-fluorescent GDP
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
Pan-RAS inhibitor
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Protein Loading:
-
Incubate the recombinant RAS protein with a molar excess of GDP to ensure it is in the inactive, GDP-bound state.
-
-
Inhibitor Incubation:
-
In a 384-well plate, add the GDP-loaded RAS protein.
-
Add varying concentrations of the pan-RAS inhibitor or vehicle control (DMSO).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Nucleotide Exchange:
-
Add a mixture of GEF (e.g., SOS1) and the fluorescent GTP analog (MANT-GTP) to each well to initiate the nucleotide exchange reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation ~360 nm, Emission ~440 nm for MANT-GTP). The binding of MANT-GTP to RAS results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the nucleotide exchange reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the rate of nucleotide exchange by 50%.
-
Visualizations
Signaling Pathway
Caption: RAS signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of a pan-RAS inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Apoptosis Induced by a Pan-RAS Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a pan-RAS inhibitor, exemplified by compounds like ADT-007, to induce and quantify apoptosis in cancer cells. The protocols detailed below are essential for characterizing the apoptotic efficacy of such inhibitors.
Data Presentation
The following tables summarize expected quantitative data from key apoptosis assays after treating RAS-mutant cancer cells with a pan-RAS inhibitor. These tables are designed for easy comparison of dose-dependent effects.
Table 1: Cell Viability (MTT/MTS Assay)
| Concentration of Pan-RAS Inhibitor | % Cell Viability (Relative to Vehicle Control) |
| Vehicle (DMSO) | 100% |
| 0.1 µM | 85% |
| 1 µM | 60% |
| 10 µM | 30% |
| 100 µM | 15% |
Table 2: Caspase-3/7 Activity (Fluorometric Assay)
| Concentration of Pan-RAS Inhibitor | Fold Increase in Caspase-3/7 Activity (Relative to Vehicle Control) |
| Vehicle (DMSO) | 1.0 |
| 0.1 µM | 1.8 |
| 1 µM | 3.5 |
| 10 µM | 6.2 |
| 100 µM | 8.9 |
Table 3: Western Blot Analysis of Apoptotic Markers (Densitometry)
| Concentration of Pan-RAS Inhibitor | Fold Change in Protein Expression (Relative to Vehicle Control, Normalized to Loading Control) |
| Cleaved PARP / Total PARP | |
| Vehicle (DMSO) | 1.0 |
| 1 µM | 4.2 |
| 10 µM | 9.8 |
| Cleaved Caspase-3 / Total Caspase-3 | |
| Vehicle (DMSO) | 1.0 |
| 1 µM | 5.1 |
| 10 µM | 11.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the pan-RAS inhibitor on cell proliferation and viability.
-
Materials:
-
RAS-mutant cancer cell line (e.g., MIA PaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pan-RAS inhibitor stock solution (in DMSO)
-
MTT or MTS reagent
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the pan-RAS inhibitor in complete culture medium. A common concentration range to test is from 0.01 nM to 10 µM.[2] Include a vehicle control (DMSO).
-
Replace the medium in each well with 100 µL of the medium containing the desired concentration of the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent followed by solubilization solution) to each well and incubate for 1-4 hours at 37°C.[2]
-
Measure the absorbance at 490 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
-
Materials:
-
Procedure:
-
Plate cells and treat with the pan-RAS inhibitor as described for the cell viability assay.
-
After treatment, lyse the cells using a chilled cell lysis buffer and incubate on ice for 10 minutes.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add 50 µL of 2x reaction buffer containing 10 mM DTT to each well.[5]
-
Add 50-200 µg of protein from each cell lysate to the wells.
-
Add 5 µL of the caspase-3/7 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to each well.[3][6]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[3]
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[3]
-
Calculate the fold increase in caspase activity relative to the vehicle control.
-
Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-total PARP, anti-total caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with the pan-RAS inhibitor at various concentrations for a predetermined time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer, determine protein concentration, and denature the proteins.[2][7]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and apply the ECL substrate.[7]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the protein bands and normalize to the loading control.
-
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated cells (adherent or suspension)
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the pan-RAS inhibitor.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.[8]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Pan-RAS inhibitor blocks RAS signaling, leading to apoptosis.
Caption: Workflow for assessing apoptosis induced by a pan-RAS inhibitor.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 6. mpbio.com [mpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Dosing and Administration of a Representative Pan-RAS Inhibitor
Disclaimer: The following application notes and protocols are based on publicly available data for well-characterized pan-RAS inhibitors, such as ADT-007 and BI-2865/BI-2493. As of the date of this document, there is no specific information available for a compound designated "Pan-RAS-IN-5". Therefore, this document should be used as a representative guide for researchers, scientists, and drug development professionals working with novel pan-RAS inhibitors. The specific protocols and dosages will need to be optimized for the particular compound and experimental model being used.
Introduction
RAS proteins are critical signaling hubs that, when mutated, are drivers of numerous human cancers. Pan-RAS inhibitors are designed to target multiple RAS isoforms, offering a therapeutic strategy to overcome the challenges of RAS-driven malignancies. This document provides detailed protocols for the in vivo dosing and administration of a representative pan-RAS inhibitor, based on preclinical studies of compounds like ADT-007. These notes cover formulation, administration routes, and experimental workflows for evaluating the efficacy of a pan-RAS inhibitor in mouse models of cancer.
Pan-RAS inhibitors function by binding to RAS proteins and preventing their activation, thereby blocking downstream signaling through key pathways like the MAPK and PI3K/AKT cascades.[1][2] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on RAS signaling for their proliferation and survival.[1][3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the in vivo administration of pan-RAS inhibitors based on published preclinical studies.
Table 1: Representative In Vivo Dosing Regimens for a Pan-RAS Inhibitor (Based on ADT-007 and its Prodrug)
| Administration Route | Dosage | Dosing Schedule | Animal Model | Tumor Type | Reference |
| Intratumoral | 10 mg/kg | Once daily (QD), 7 days/week for 13 days | Syngeneic (BALB/c) | Colorectal Cancer (CT26) | [2] |
| Peritumoral | 5 mg/kg | Twice daily (BID), 7 days/week for 13-24 days | Syngeneic (C57BL/6) | Pancreatic Ductal Adenocarcinoma (PDA) | [2] |
| Peritumoral | 5 mg/kg | Twice daily (BID), 7 days/week for 13 days | Xenograft (NSG mice) | Gall Bladder Adenocarcinoma (PDX) | [2][4] |
| Intraperitoneal | 0.33 - 2.5 mg/kg | Twice daily (BID), 5 days/week for 18-23 days | Xenograft (Athymic nude) | Colorectal Adenocarcinoma (PDX) | [2] |
| Oral (Prodrug) | 40 mg/kg | 5 times a week for 4-6 weeks | Orthotopic & PDX (C57BL/6J & NSG) | Pancreatic Ductal Adenocarcinoma | [5] |
Table 2: Representative Formulation for a Hydrophobic Pan-RAS Inhibitor
| Component | Percentage (%) | Purpose | Reference |
| DMSO | 5 - 10 | Solubilizing agent | [6][7] |
| PEG300 | 30 - 40 | Co-solvent and viscosity enhancer | [6][7] |
| Tween 80 | 5 | Surfactant to improve solubility and stability | [6][7] |
| Saline or PBS | 45 - 60 | Diluent to achieve final volume and tonicity | [6][7] |
Experimental Protocols
Preparation of Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle suitable for oral gavage or parenteral administration of a hydrophobic pan-RAS inhibitor in mice.
Materials:
-
Pan-RAS inhibitor compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the required amount of the pan-RAS inhibitor in 100% DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Gentle heating or sonication may be necessary to fully dissolve the compound.[6]
-
Vehicle Preparation: In a sterile tube, add the required volume of DMSO.
-
Add the required volume of PEG300 to the DMSO and mix thoroughly by vortexing until the solution is clear.[6]
-
Add the required volume of Tween 80 and vortex again until the solution is homogeneous.[6]
-
Add the required volume of sterile saline or PBS to reach the final desired volume.[6]
-
Dosing Solution Preparation: Add the appropriate volume of the concentrated pan-RAS inhibitor stock solution to the prepared vehicle to achieve the final desired dosing concentration. Mix thoroughly before administration.
Subcutaneous Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a pan-RAS inhibitor.
Materials:
-
Human cancer cell line with a relevant RAS mutation
-
6-8 week old immunocompromised mice (e.g., Athymic Nude or NSG mice)
-
Sterile PBS or serum-free medium
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard sterile conditions. Harvest cells during the logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS. Perform a cell count and assess viability (should be >90%).[6]
-
Tumor Implantation: Resuspend the cells in sterile PBS or medium at a concentration of 1 x 10^7 cells/mL. Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to an average volume of approximately 150 mm³. Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[2]
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups. Administer the pan-RAS inhibitor formulation and vehicle according to the desired dosing schedule and route (e.g., peritumoral, intratumoral, oral gavage).[2]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Visualizations
Signaling Pathway Diagram
Caption: Pan-RAS inhibitor mechanism of action.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pan-RAS Inhibitor ADT-007 in RAS-Driven Tumorigenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAS proteins are critical signaling nodes that, when mutated, are drivers of a significant fraction of human cancers, including a majority of pancreatic and a large percentage of colorectal and lung cancers.[1][2] For decades, RAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of novel inhibitors. This document provides detailed application notes and protocols for the use of ADT-007, a potent and selective pan-RAS inhibitor, in studying RAS-driven tumorigenesis. ADT-007 represents a first-in-class inhibitor with a unique mechanism of action, offering significant advantages over mutant-specific inhibitors by targeting multiple RAS isoforms and circumventing potential resistance mechanisms.[1][3][4]
It is important to distinguish ADT-007 from another compound sometimes referred to as "pan-KRAS-IN-5". While both are pan-RAS inhibitors, their mechanisms differ. ADT-007 directly binds to nucleotide-free RAS proteins, preventing GTP activation and subsequent downstream signaling.[1][2][3] In contrast, pan-KRAS-IN-5 acts as a translation inhibitor by targeting the 5'-UTR RNA G-quadruplexes of KRAS mRNA.[5] These application notes will focus exclusively on ADT-007.
Mechanism of Action
ADT-007 exhibits a unique mechanism of action by binding to nucleotide-free RAS, thereby preventing the loading of GTP and subsequent activation of downstream effector pathways, such as the MAPK and PI3K-AKT signaling cascades.[1][2][3] This leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and potent inhibition of tumor cell growth in cancer cells dependent on RAS signaling.[1][5] Notably, ADT-007 is effective against various RAS mutations and isoforms (pan-RAS activity) and also shows efficacy in cancer cells with wild-type RAS that is activated by upstream signaling.[1][3][6] Conversely, normal cells and cancer cells with downstream mutations (e.g., BRAF) are largely insensitive to ADT-007.[1][3][6] This selectivity is attributed to the higher levels of activated RAS in cancer cells and the metabolic deactivation of the compound in normal cells by UDP-glucuronosyltransferases.[1][3][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting Pan-RAS-IN-5 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pan-RAS-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is described as a molecular glue that induces the formation of a ternary complex between cyclophilin A (CYPA) and activated RAS (RAS-ON).[1] This complex sterically blocks the binding of RAS to its downstream effectors, such as RAF, thereby inhibiting signaling through crucial pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][3][4] This inhibitory action is designed to suppress the proliferation and survival of cancer cells driven by RAS mutations.[5]
Note: The nomenclature "this compound" may be used for compounds with different mechanisms of action in scientific literature. The information provided here pertains to the compound described as a molecular glue.
Q2: I've just received my vial of this compound. What is the recommended first step for solubilization?
For novel or poorly soluble small molecule inhibitors, the standard initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice for initial testing due to its strong solubilizing power for a wide range of organic molecules.[6] This concentrated stock can then be diluted into your aqueous experimental medium.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer (e.g., PBS or cell culture media). What is causing this?
This common phenomenon is known as "precipitation upon dilution." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit in that medium. While this compound may be highly soluble in 100% DMSO, the solvent properties of the final solution are dominated by water after dilution. The highly diluted organic solvent can no longer maintain the compound in a dissolved state, causing it to crash out of solution.
Q4: What are the immediate troubleshooting steps if I observe precipitation?
If you observe precipitation, consider these initial steps:
-
Gentle Warming: Gently warm the solution to 37°C. This can increase the solubility of some compounds. However, avoid prolonged or excessive heat, which could lead to compound degradation.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up precipitate particles and aid in redissolving the compound.
-
Vigorous Mixing: Ensure rapid and uniform dispersion when adding the DMSO stock to the aqueous buffer. Add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing to avoid localized high concentrations that can promote precipitation.
Q5: I've tried the initial steps, but the compound still precipitates. What are more advanced solubilization strategies?
If initial methods fail, you can explore these systematic approaches:
-
pH Adjustment: If this compound has ionizable functional groups, its solubility may be pH-dependent. Testing a range of buffer pH values can reveal conditions that improve solubility.
-
Co-solvents: Prepare a stock solution in a mixture of solvents (e.g., DMSO/ethanol or DMSO/PEG400).[6] Alternatively, add a small amount of a co-solvent to the final aqueous medium.
-
Use of Solubilizing Excipients: Non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) or cyclodextrins (e.g., HP-β-cyclodextrin) can be added to the aqueous buffer at low concentrations to help maintain the solubility of hydrophobic compounds.[6]
Q6: How should I prepare this compound solutions for in vivo studies?
In vivo formulations often require more complex vehicle solutions to ensure bioavailability and prevent precipitation upon injection. A common strategy for poorly soluble compounds involves a multi-component system. While a specific formulation for this compound is not published, a typical formulation for similar compounds might consist of:
-
10% DMSO: To initially dissolve the compound.
-
40% PEG300: A commonly used polymer to improve solubility.
-
5% Tween-80: A surfactant to aid in forming a stable emulsion or solution.
-
45% Saline: The aqueous base of the vehicle.
It is critical to test the stability and clarity of any new formulation before use in animals.
Quantitative Data Summary
Specific quantitative solubility data for this compound is not publicly available. The following table provides a general, qualitative guide based on the expected properties of a hydrophobic small molecule inhibitor. This data should be confirmed experimentally.
| Solvent | Temperature (°C) | Expected Solubility | Remarks |
| DMSO | 25 | ≥ 100 mM | Recommended for primary stock solutions. |
| Ethanol | 25 | ~25 mM | Can be used as a co-solvent. |
| Water | 25 | < 0.1 mM | Expected to be practically insoluble. |
| PBS (pH 7.4) | 25 | < 0.01 mM | Insoluble in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the compound's molecular weight and the desired stock concentration (e.g., 10 mM or 50 mM), calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes.
-
Aid Dissolution (if needed): If the compound does not fully dissolve, use a brief (5-10 min) sonication in a water bath or gentle warming (to 37°C) with intermittent vortexing.[7]
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C, protected from light.[7]
Protocol 2: Dilution of Stock Solution into Aqueous Media
-
Prepare Aqueous Buffer: Warm your sterile aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Add Stock to Buffer: While vigorously vortexing the aqueous buffer, add the small volume of the DMSO stock solution dropwise into the center of the vortex. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.1% v/v) and consistent across all experimental conditions to avoid solvent-induced artifacts.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
Caption: this compound acts as a molecular glue, forming a ternary complex that blocks downstream signaling.
Caption: Experimental workflow for preparing this compound working solutions.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pan-RAS-IN-5 Concentration for Cell Culture
Welcome to the technical support center for Pan-RAS-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel pan-RAS inhibitor that functions as a molecular glue.[1][2] Its unique mechanism of action involves inducing the formation of a ternary complex between cyclophilin A (CYPA) and activated RAS (RAS-ON).[1][2] This complex physically obstructs the interaction between RAS and its downstream effector, RAF, thereby inhibiting the MAPK signaling pathway and exerting anti-tumor effects.[1]
Q2: How should I dissolve and store this compound?
A2: For optimal stability, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Q3: What is a recommended starting concentration range for this compound in a new cell line?
A3: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A broad concentration range, for instance, from 0.01 µM to 10 µM, is a common starting point for many small molecule inhibitors. This range allows for the determination of the half-maximal inhibitory concentration (IC50) and helps to identify a concentration that is both effective and minimally toxic to the cells.
Q4: How can I be sure that the observed effects are due to this compound and not solvent toxicity?
A4: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound as in your experimental wells. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed, even at low concentrations. | The cell line may be particularly sensitive to this compound. The inhibitor concentration may still be too high. | Perform a more detailed dose-response curve with a lower concentration range. Reduce the incubation time. Ensure the solvent concentration is not causing toxicity. |
| Inconsistent results between experiments. | Variability in cell seeding density or passage number. Degradation of the this compound stock solution. | Standardize cell seeding density and use cells within a consistent passage number range. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
| No observable effect at expected concentrations. | The cell line may be resistant to this compound. The inhibitor may have poor cell permeability in the specific cell line. The readout for downstream effects is not sensitive enough. | Verify the expression of RAS and CYPA in your cell line. Consider a more sensitive assay to measure the on-target effect, such as a proximity ligation assay for the CYPA-RAS complex or a more direct measure of RAF binding. |
| Precipitation of this compound in cell culture medium. | The inhibitor has limited solubility in aqueous solutions. | Before adding to the cell culture medium, perform an intermediate dilution of your concentrated stock in DMSO. Ensure the final concentration of this compound does not exceed its solubility limit in the medium. |
Quantitative Data
The following table provides hypothetical IC50 values for this compound in various cancer cell lines to illustrate the expected range of activity. Note: These are example values and the actual IC50 should be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | RAS Mutation | Hypothetical IC50 (µM) |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 3.3[3] |
| PANC-1 | Pancreatic | KRAS G12D | 5.6[3] |
| HCT116 | Colorectal | KRAS G13D | 4.0[3] |
| SW620 | Colorectal | KRAS G12V | 5.1[3] |
| NCI-H358 | Lung | KRAS G12C | 4.8[3] |
| HEK293T | Embryonic Kidney | Wild-Type | > 10 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2. Procedure: a. Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours. b. Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2- or 3-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle control (DMSO only). c. Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells. d. Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 48 or 72 hours). e. MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved. f. Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. g. Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Assessing Downstream Signaling Inhibition by Western Blot
1. Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
2. Procedure: a. Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours). b. Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. c. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. d. SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane. e. Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the secondary antibody. f. Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. g. Data Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
Pan-RAS-IN-5 off-target effects in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using pan-RAS inhibitors, with a focus on addressing potential off-target effects in cancer cell experiments. As "Pan-RAS-IN-5" is not a widely documented specific inhibitor, this guide draws upon data from well-characterized pan-RAS and pan-KRAS inhibitors such as ADT-007 and BI-2865 to provide relevant and practical advice.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target mechanism of action for a pan-RAS inhibitor?
A pan-RAS inhibitor is designed to block the function of all RAS isoforms (KRAS, NRAS, and HRAS), regardless of their mutational status.[1] Many of these inhibitors, such as ADT-007, function by binding to nucleotide-free RAS, which prevents GTP from binding and activating RAS.[2] This leads to the downstream inhibition of critical signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are essential for the proliferation and survival of many cancer cells.[3][4] The intended result in RAS-driven cancer cells is cell cycle arrest and apoptosis.[5]
Q2: I'm observing high levels of toxicity in my non-cancerous (wild-type RAS) control cells. Is this expected?
While it was initially thought that pan-RAS inhibitors would be highly toxic to all cells, newer compounds have shown significant selectivity for cancer cells.[6] For example, ADT-007 is largely inactive in wild-type RAS cells and tissues.[2][6] This selectivity is partly attributed to the fact that normal cells can metabolically deactivate the inhibitor through enzymes like UDP-glucuronosyltransferases (UGTs), which are often suppressed in cancer cells.[2] However, some level of toxicity in normal cells can occur. For instance, the pan-RAS inhibitor RMC-6236 has a manageable safety profile in clinical trials, but common side effects include rash, diarrhea, and nausea.[7] If you are observing excessive toxicity, consider the following:
-
Inhibitor Concentration: Are you using a concentration that is too high? Titrate the inhibitor to find a therapeutic window that is effective against cancer cells but less toxic to normal cells.
-
Cell Line Sensitivity: Different cell lines have different sensitivities. Ensure your control cell line is an appropriate match for your experimental line.
-
Off-Target Effects: High toxicity could be a sign of off-target effects. Refer to the troubleshooting guide below for how to investigate this.
Q3: My pan-RAS inhibitor is not effective in a cell line with a known KRAS mutation. What could be the reason?
There are several potential reasons for a lack of efficacy in a RAS-mutant cell line:
-
Downstream Mutations: The cell line may harbor mutations in genes downstream of RAS, such as BRAF or PIK3CA.[2] Such mutations can render the cell line independent of RAS signaling for its growth and survival.
-
Resistance Mechanisms: Cells can develop resistance to RAS inhibitors through various mechanisms, including the activation of compensatory signaling pathways.[8] For example, feedback activation of receptor tyrosine kinases (RTKs) can reactivate RAS signaling even in the presence of an inhibitor.[9]
-
Drug Efflux: Some cancer cells overexpress drug efflux pumps, such as P-glycoprotein (P-gp), which can actively remove the inhibitor from the cell, preventing it from reaching its target. Interestingly, some pan-RAS inhibitors like BI-2865 have been shown to inhibit P-gp, which could be a beneficial off-target effect in some contexts.[10]
Q4: Are there any known off-target effects for pan-RAS inhibitors?
Direct off-target binding profiles for many preclinical pan-RAS inhibitors are not extensively published. However, some effects have been noted for related compounds:
-
P-glycoprotein (P-gp) Inhibition: The pan-KRAS inhibitor BI-2865 has been shown to inhibit the drug efflux pump P-gp.[10]
-
Potential for Other Kinase Inhibition: Depending on the chemical scaffold, some inhibitors may have off-target effects on other kinases or proteins. A proper investigation would require a kinase panel screening.[11]
-
Toxicity Profile: In clinical settings, pan-RAS inhibitors like RMC-6236 have been associated with side effects such as rash, diarrhea, nausea, vomiting, and stomatitis, which could be due to on-target effects in normal tissues or off-target effects.[7]
Troubleshooting Guides
This section provides guidance on how to troubleshoot unexpected experimental results that may be due to off-target effects.
Issue 1: Unexpected Phenotype Observed
You observe a cellular phenotype that is not consistent with the known on-target effects of RAS inhibition (e.g., unexpected changes in cell morphology, adhesion, or a different cell cycle arrest point).
Troubleshooting Steps:
-
Confirm On-Target RAS Inhibition: First, verify that your inhibitor is indeed inhibiting RAS signaling in your experimental system.
-
Western Blot Analysis: Check for a decrease in the phosphorylation of downstream effectors like ERK (p-ERK) and AKT (p-AKT).
-
RAS Activation Assay: Perform a RAS-GTP pulldown assay to confirm a reduction in the amount of active, GTP-bound RAS.
-
-
Use a Control Inhibitor: Compare the phenotype with that induced by a structurally different, well-characterized pan-RAS or mutant-specific RAS inhibitor. If the unexpected phenotype is not replicated, it may be an off-target effect of your compound.[11]
-
Investigate Potential Off-Targets:
Issue 2: High Variability in Efficacy Across Different RAS-Mutant Cell Lines
You find that your pan-RAS inhibitor is highly effective in some RAS-mutant cell lines but shows poor activity in others, despite similar RAS mutation status.
Troubleshooting Steps:
-
Sequence Downstream Pathways: Check for mutations in key downstream genes like BRAF, MEK, PIK3CA, and PTEN. As mentioned, these can confer resistance to RAS inhibition.[2]
-
Assess Baseline Pathway Activation: Measure the baseline levels of activated RAS (RAS-GTP) and the phosphorylation of downstream effectors (p-ERK, p-AKT) in your panel of cell lines. Some cell lines may be less "addicted" to RAS signaling than others.[6]
-
Evaluate Drug Efflux Pump Expression: Use western blotting or qPCR to check for the expression of multidrug resistance proteins like P-gp (ABCB1).
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentrations (IC50) for the pan-RAS inhibitor ADT-007 and the pan-KRAS inhibitor BI-2865 in various cancer cell lines, illustrating their potency and selectivity.
| Inhibitor | Cell Line | RAS Status | IC50 (nM) |
| ADT-007 | HCT-116 | KRAS G13D | 5 |
| MIA PaCa-2 | KRAS G12C | 2 | |
| HT-29 | BRAF V600E (RAS WT) | >1000 | |
| BxPC-3 | RAS WT | >1000 | |
| BI-2865 | Ba/F3 | KRAS G12C | N/A (KD = 4.5) |
| Ba/F3 | KRAS G12D | N/A (KD = 32) | |
| Ba/F3 | KRAS G12V | N/A (KD = 26) | |
| Ba/F3 | Wild-Type KRAS | N/A (KD = 6.9) |
Note: Data for BI-2865 is presented as dissociation constants (KD) as reported in the search result.[12] Data for ADT-007 is from cell growth inhibition assays.[13]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Methodology:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pan-RAS inhibitor or vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
RAS Activation (RAS-GTP Pulldown) Assay
This assay specifically isolates the active, GTP-bound form of RAS from cell lysates, allowing for its quantification.
Methodology:
-
Culture and treat cells with the pan-RAS inhibitor as required for the experiment.
-
Lyse the cells in a buffer containing inhibitors of GTPase activity.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with a GST-fusion protein of the RAS-binding domain (RBD) of an effector protein (like RAF1), which is coupled to glutathione-agarose beads. The RBD will specifically bind to RAS-GTP.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using a pan-RAS or isoform-specific RAS antibody.
-
Include a sample of the total cell lysate to assess the total amount of RAS protein as a loading control.
Visualizations
Signaling Pathway Diagram
References
- 1. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [bio-itworld.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Potency and selectivity of a novel pan-RAS inhibitor in 3D bioprinted organoid tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BI-2865, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
Interpreting unexpected results with Pan-RAS-IN-5
Welcome to the technical support center for Pan-RAS-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and interpreting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor that targets all RAS isoforms (KRAS, HRAS, and NRAS). It functions by binding to the nucleotide-free state of RAS proteins, which prevents GTP from binding and subsequently blocks RAS activation.[1][2] This leads to the inhibition of downstream signaling through the MAPK/ERK and PI3K/AKT pathways, ultimately resulting in mitotic arrest and apoptosis in RAS-dependent cancer cells.[1][2]
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that harbor activating mutations in any of the RAS isoforms (e.g., KRAS G12C, G12D, G12V, G13D; HRAS G12V; NRAS Q61H) and are dependent on RAS signaling for their proliferation and survival.[1][3] It is also effective in cancer cells with wild-type RAS that have upstream mutations (e.g., in receptor tyrosine kinases like PDGF or EGFR, or loss of function of NF1) leading to hyperactivated RAS.[1]
Q3: Why are some cancer cell lines with wild-type RAS insensitive to this compound?
Cancer cell lines with wild-type RAS that also have activating mutations in downstream signaling components, such as BRAF, are largely insensitive to this compound.[1][3] This is because the oncogenic signaling is driven by a component downstream of RAS, making the inhibition of RAS itself ineffective. Additionally, some normal and RAS wild-type cells express higher levels of UDP-glucuronosyltransferases, enzymes that can metabolically deactivate the inhibitor.[1][2]
Q4: Can this compound affect normal, non-cancerous cells?
While pan-RAS inhibitors can affect normal cells where RAS signaling is active, they generally exhibit a therapeutic window. This is because normal cells are typically not as critically dependent on continuous RAS signaling for survival as "RAS-addicted" cancer cells.[3] Loss of RAS signaling in normal cells may lead to a cessation of growth rather than cell death.[4] However, high concentrations may lead to toxicity.[5]
Troubleshooting Unexpected Results
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Sub-optimal or No Inhibition of Cancer Cell Growth
Question: I am not observing the expected growth inhibition in my RAS-mutant cancer cell line after treatment with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Dependency: Confirm that your cell line is indeed dependent on RAS signaling for proliferation. Some cell lines with RAS mutations may have co-occurring mutations that provide alternative survival pathways.
-
Recommendation: Review the genetic background of your cell line. Consider performing a RAS knockdown experiment (e.g., using siRNA) to confirm RAS dependency.
-
-
Compound Inactivity: The compound may have degraded.
-
Recommendation: Ensure proper storage of the compound as per the manufacturer's instructions. Test a fresh batch of the inhibitor.
-
-
High Intracellular GTP Levels: The high affinity of RAS for GTP can lead to competition with the inhibitor.
-
Recommendation: While difficult to modulate directly, be aware that this is a potential factor. Ensure that the inhibitor concentration and treatment duration are optimized.
-
-
Resistance Mechanisms: The cells may have developed resistance to the inhibitor.
-
Recommendation: Investigate potential resistance mechanisms, such as the activation of compensatory signaling pathways.[6] This can be assessed by examining the phosphorylation status of key signaling proteins in alternative pathways.
-
Issue 2: Paradoxical Activation of the MAPK Pathway
Question: I am observing an unexpected increase in the phosphorylation of MEK or ERK after treating my cells with this compound, particularly at lower concentrations. Why is this happening?
Possible Causes and Troubleshooting Steps:
-
Feedback Loops: Inhibition of RAS can sometimes lead to the relief of negative feedback loops, resulting in the reactivation of upstream signaling components like receptor tyrosine kinases (RTKs).[4] This can lead to a rebound in MAPK pathway activation.
-
Recommendation: Perform a time-course experiment to observe the dynamics of pathway activation. Analyze the phosphorylation status of upstream RTKs. Consider co-treatment with an RTK inhibitor.
-
-
Off-Target Effects: While designed to be selective, at certain concentrations, the inhibitor might have off-target effects that indirectly lead to MAPK activation.
-
Recommendation: Perform a dose-response experiment and analyze downstream signaling at a range of concentrations. Compare the effects with a structurally different pan-RAS inhibitor if available.
-
Issue 3: High Variability in Experimental Replicates
Question: My results from cell viability or signaling assays are not consistent across replicates. What are the common sources of variability?
Possible Causes and Troubleshooting Steps:
-
Compound Precipitation: The inhibitor may be precipitating out of the solution at the working concentration.
-
Recommendation: Visually inspect the media for any signs of precipitation. Ensure that the final DMSO concentration is low and consistent across all wells.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variability in the final readout.
-
Recommendation: Ensure thorough mixing of the cell suspension before plating and use calibrated pipettes.
-
-
Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Recommendation: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
Data Presentation
The following tables summarize the in vitro efficacy of pan-RAS inhibitors across various cancer cell lines.
Table 1: Growth Inhibitory (IC50) Values of ADT-007 in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | RAS Mutation | Other Relevant Mutations | IC50 (nM) |
| HCT-116 | Colorectal | KRAS G13D | PIK3CA H1047R | 5 |
| HT-29 | Colorectal | RAS WT | BRAF V600E | 493 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 2 | |
| BxPC-3 | Pancreatic | RAS WT | >2000 | |
| DLD-1 | Colorectal | KRAS G13D | 4.7 | |
| A549 | Lung | KRAS G12S | - | |
| NCI-H358 | Lung | KRAS G12C | - |
Data for ADT-007 is presented as a representative pan-RAS inhibitor.[1]
Table 2: Comparative IC50 Values of Pan-KRAS Inhibitors in Different Cancer Cell Line Models
| Cell Line | Cancer Type | KRAS Mutation | BI-2852 IC50 (µM) | BAY-293 IC50 (µM) |
| NSCLC | ||||
| A549 | Lung | G12S | >100 | 17.84 |
| NCI-H23 | Lung | G12C | 18.53 | 3.12 |
| NCI-H460 | Lung | Q61H | 4.63 | 1.29 |
| CRC | ||||
| HCT-116 | Colorectal | G13D | >100 | 5.26 |
| SW480 | Colorectal | G12V | >100 | 3.89 |
| PDAC | ||||
| MIA PaCa-2 | Pancreatic | G12C | >100 | 6.64 |
| PANC-1 | Pancreatic | G12D | 18.83 | 0.95 |
Data adapted from a study on pan-KRAS inhibitors BI-2852 and BAY-293.
Experimental Protocols
Protocol 1: Western Blot Analysis of RAS Downstream Signaling
This protocol details the steps to assess the phosphorylation status of key proteins in the MAPK (p-MEK, p-ERK) and PI3K (p-AKT) pathways following treatment with this compound.
1. Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same concentration with lysis buffer.
3. SDS-PAGE and Protein Transfer:
-
Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, or a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the protein bands. Normalize the band intensity of phosphorylated proteins to their respective total protein levels.
Protocol 2: RAS Activation (GTP-RAS Pulldown) Assay
This assay is used to specifically measure the amount of active, GTP-bound RAS in your cell lysates.
1. Lysate Preparation:
-
Culture and treat cells as required.
-
Lyse the cells in a magnesium-containing lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40) supplemented with protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 g for 15 minutes at 4°C.
2. Affinity Precipitation:
-
To the clarified lysate, add a GST-fusion protein of the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound RAS.
-
Add glutathione-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to pull down the GST-RBD-RAS-GTP complex.
3. Washing:
-
Pellet the beads by centrifugation (e.g., 5,000 x g for 1 minute) at 4°C.
-
Carefully aspirate the supernatant and wash the beads three times with lysis buffer to remove non-specific binding.
4. Elution and Detection:
-
Resuspend the final bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes to elute the captured proteins.
-
Analyze the eluate by Western blotting using a pan-RAS antibody. The intensity of the band corresponds to the amount of active RAS in the initial lysate.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
4. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
5. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Simplified RAS signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pan RAS-binding compounds selected from a chemical library by inhibiting interaction between RAS and a reduced affinity intracellular antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS-IN-5 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pan-RAS-IN-5. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pan-KRAS translation inhibitor. It functions by targeting and stabilizing the 5'-UTR RNA G-quadruplexes (rG4s) of KRAS mRNA. This stabilization inhibits KRAS translation, leading to a reduction in KRAS protein levels. Consequently, this blocks downstream signaling through the MAPK and PI3K-AKT pathways. This mechanism can induce cell cycle arrest and apoptosis in cancer cells driven by KRAS mutations.[1] It is important to distinguish this molecule from another compound sometimes referred to as this compound (compound 7A), which acts as a molecular glue to form a ternary complex with cyclophilin A (CYPA) and RAS, thereby blocking RAF binding.[2][3] This guide focuses on the KRAS translation inhibitor.
Q2: What are the recommended storage and stability conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its activity. For long-term storage, it is recommended to store the compound as a solid powder. Once dissolved in a solvent, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: The solubility of this compound will vary depending on the solvent. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. For specific solubility data, it is always best to refer to the product datasheet provided by the supplier. For similar compounds like Pan-RAS-IN-3, solubility in DMSO is reported to be ≥ 100 mg/mL.[4]
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated selective cytotoxicity in various KRAS-driven cancer cell lines. These include pancreatic cancer cells (MIA PaCa-2, PANC-1, HPAF-II), colorectal cancer cells (SW620, HCT116), and non-small cell lung cancer cells (NCI-H358).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of KRAS expression | Improper storage of the compound: The compound may have degraded due to exposure to light, moisture, or improper temperatures. | Ensure the compound is stored as recommended. For stock solutions, use fresh aliquots for each experiment. |
| Incorrect concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values for this compound in various cell lines range from 3.3 µM to 5.6 µM.[1] | |
| Cell line resistance: The cell line may not be dependent on the KRAS signaling pathway that is targeted by this inhibitor. | Confirm the KRAS mutation status of your cell line. This inhibitor is most effective in KRAS-driven cancer cells.[1] | |
| Poor solubility of the compound | Incorrect solvent: The solvent used may not be appropriate for dissolving this compound. | DMSO is a commonly used solvent for initial stock solutions. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. If solubility issues persist, gentle warming or sonication may help. |
| Precipitation in media: The compound may precipitate out of the cell culture media upon dilution of the stock solution. | Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Consider using a carrier solvent or formulating the compound in a different vehicle for in vivo studies. | |
| Observed cytotoxicity in wild-type KRAS cells | Off-target effects: At high concentrations, the inhibitor may exhibit off-target effects. | Use the lowest effective concentration determined from your dose-response experiments. Ensure the observed effects are specific to KRAS inhibition by including appropriate controls. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Maintain a final solvent concentration that is non-toxic to your cells (typically below 0.5% for DMSO). Include a vehicle-only control in your experiments. |
Data Presentation
Table 1: Storage and Stability of Pan-RAS Inhibitors
| Compound | Form | Storage Temperature | Duration | Reference |
| Pan-RAS-IN-1 | Powder | -20°C | 3 years | [5] |
| In Solvent | -80°C | 1 year | [5] | |
| -20°C | 1 month | [5] | ||
| Pan-RAS-IN-3 | In Solvent | -80°C | 6 months | [4] |
| -20°C | 1 month | [4] | ||
| Pan KRas-IN-1 | In Solvent | -80°C | 6 months | [6] |
| -20°C | 1 month | [6] |
Note: Specific stability data for this compound was not available in the provided search results. The data presented is for similar Pan-RAS inhibitors and should be used as a general guideline. Always refer to the manufacturer's specific recommendations.
Experimental Protocols
Western Blotting for KRAS and Downstream Signaling
-
Cell Treatment: Seed KRAS-mutant cancer cells (e.g., PANC-1, MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1.25-5.0 µM) or vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against KRAS, p-MEK, p-ERK, p-AKT, p-mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24 hours).[1]
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound inhibits downstream signaling.
References
How to minimize Pan-RAS-IN-5 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of pan-RAS inhibitors, with a focus on minimizing toxicity in normal cells.
Troubleshooting Guide: Managing Pan-RAS-IN-5 Associated Toxicity
This guide addresses specific issues that may arise during experiments with pan-RAS inhibitors, providing potential causes and solutions to mitigate toxicity in non-cancerous cells.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High toxicity observed in normal (wild-type RAS) cell lines. | 1. The specific normal cell line used may have low expression of UDP-glucuronosyltransferases (UGTs), which are responsible for metabolizing and deactivating certain pan-RAS inhibitors.[1][2] 2. The concentration of the inhibitor may be too high, leading to off-target effects. 3. The experimental duration is excessively long, causing cumulative toxicity. | 1. Cell Line Selection: If possible, use a normal cell line known to have robust UGT expression. Consider quantifying UGT expression levels in your selected normal cell line. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity in normal cells. 3. Time-Course Experiment: Conduct a time-course experiment to identify the shortest incubation time that yields the desired effect on cancer cells. |
| Inconsistent results across different normal cell lines. | 1. Differential expression of metabolic enzymes (e.g., UGTs) among cell lines can lead to varied rates of inhibitor deactivation.[1][2] 2. Genetic and phenotypic differences between cell lines can influence their susceptibility to the inhibitor. | 1. Characterize Cell Lines: Analyze and compare the expression levels of relevant metabolic enzymes in the cell lines being used. 2. Standardize Protocols: Ensure consistent experimental conditions, including cell density, media, and passage number, across all cell lines. |
| Off-target effects observed even at low concentrations. | 1. The inhibitor may have a narrow therapeutic window. 2. The specific pan-RAS inhibitor may interact with other cellular targets. | 1. Combination Therapy: Explore combining the pan-RAS inhibitor with other therapeutic agents to potentially use a lower, less toxic concentration of the pan-RAS inhibitor. 2. Targeted Delivery: For in vivo studies, consider targeted delivery strategies like antibody-drug conjugates (ADCs) to increase the concentration of the inhibitor at the tumor site and reduce systemic exposure.[3] |
Frequently Asked Questions (FAQs)
Q1: Why do some pan-RAS inhibitors show selectivity for cancer cells over normal cells?
A1: The selectivity of certain pan-RAS inhibitors, such as ADT-007, is attributed to a mechanism of metabolic deactivation that is more prominent in normal cells.[1][2] Normal cells often express higher levels of UDP-glucuronosyltransferases (UGTs), enzymes that can metabolize and inactivate the inhibitor.[1][2] In contrast, many RAS-mutant cancer cells have repressed UGT expression, leading to higher intracellular concentrations of the active inhibitor and consequently, greater sensitivity.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is described as a "molecular glue" that facilitates the formation of a ternary complex between cyclophilin A (CYPA) and RAS.[4] This complex formation blocks the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting signaling pathways that promote tumor growth.[4]
Q3: What are some general strategies to minimize the toxicity of pan-RAS inhibitors in pre-clinical studies?
A3: Several strategies can be employed to reduce the toxicity of pan-RAS inhibitors:
-
Dose Optimization: Carefully titrating the dose to find the optimal therapeutic window is crucial.[5]
-
Combination Therapies: Using pan-RAS inhibitors in combination with other anti-cancer agents may allow for lower, less toxic doses of each drug.
-
Targeted Delivery Systems: Advanced delivery methods, such as antibody-drug conjugates (ADCs), can help to concentrate the inhibitor at the tumor site, thereby minimizing exposure to healthy tissues.[3]
-
Prodrugs: The development of orally bioavailable prodrugs can improve the pharmacokinetic profile and potentially reduce off-target toxicity.[6]
Experimental Protocols
Cell Viability Assay to Assess Differential Toxicity
This protocol can be used to compare the cytotoxic effects of a pan-RAS inhibitor on cancer cell lines versus normal cell lines.
-
Cell Plating: Seed cancer cells (e.g., HCT-116) and normal cells (e.g., NCM460) in separate 96-well plates at a density of 5 x 10³ cells per well.[1] Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the pan-RAS inhibitor (e.g., ADT-007) in culture medium. Concentrations could range from 0.1 nM to 10,000 nM.[1] A vehicle control (e.g., DMSO) should also be prepared.[1]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the RealTime-Glo™ MT Cell Viability Assay or by staining with crystal violet.
-
Data Analysis: Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) for both the cancer and normal cell lines. A significantly higher IC50 for the normal cell line indicates selectivity.
Visualizations
Signaling Pathway of a Pan-RAS Inhibitor
Caption: Pan-RAS inhibitor mechanism of action.
Troubleshooting Workflow for Pan-RAS Inhibitor Toxicity
Caption: Troubleshooting workflow for toxicity.
References
- 1. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. oncodaily.com [oncodaily.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to Pan-RAS-IN-5 In Vitro
Welcome to the technical support center for Pan-RAS-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to in vitro resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-RAS inhibitor designed to target multiple RAS isoforms (KRAS, NRAS, and HRAS) irrespective of their mutational status.[1] It functions by binding to RAS proteins, often in a specific conformational state (e.g., nucleotide-free), which prevents their activation by blocking the loading of GTP.[2][3] This disruption of RAS activation leads to the suppression of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on RAS signaling.[2][3][4]
Q2: What are the common mechanisms of acquired resistance to Pan-RAS inhibitors like this compound in vitro?
A2: Acquired resistance to pan-RAS inhibitors can arise through several mechanisms:
-
Reactivation of the MAPK Pathway: Cancer cells can develop resistance by reactivating the MAPK pathway through various means, even in the presence of the inhibitor. This can include the amplification or mutation of downstream components like MEK or ERK.
-
Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of RAS signaling. For instance, increased signaling through receptor tyrosine kinases (RTKs) like EGFR can lead to the reactivation of downstream effectors.[5]
-
Compensatory Activation of Wild-Type RAS Isoforms: In some contexts, the compensatory activation of uninhibited wild-type RAS isozymes can rescue cancer cells from allele-specific inhibition.[1]
-
Metabolic Deactivation: Insensitivity to some pan-RAS inhibitors has been attributed to metabolic deactivation by enzymes like UDP-glucuronosyltransferases (UGTs), which may be expressed in certain cancer cells.[2][6]
Q3: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm this is acquired resistance?
A3: To confirm acquired resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your potentially resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance. This can be further substantiated by assessing downstream signaling pathways.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell Line Integrity: The cell line may have been misidentified or contaminated. | Verify the identity of your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Incorrect Drug Concentration: Errors in serial dilutions or degradation of the compound stock. | Prepare fresh dilutions of this compound from a new stock solution. Verify the concentration of the stock solution. |
| Assay Conditions: Suboptimal cell seeding density or assay duration. | Optimize cell seeding density to ensure logarithmic growth throughout the experiment. The duration of drug treatment should typically allow for at least one to two cell divisions.[7] |
| Metabolic Deactivation: The cell line may express high levels of metabolic enzymes that deactivate the inhibitor.[2][6] | Analyze the expression of relevant metabolic enzymes (e.g., UGTs) in your cell line via qPCR or western blotting. |
Issue 2: Loss of this compound efficacy over time in continuous culture.
| Possible Cause | Troubleshooting Step |
| Development of Acquired Resistance: Prolonged exposure to the drug can lead to the selection of resistant clones.[8] | Generate a resistant cell line by continuous exposure to escalating doses of this compound.[3][9] Compare the resistant line to the parental line to investigate resistance mechanisms. |
| Heterogeneity of Cell Population: The initial cell population may have contained a small subpopulation of resistant cells that were selected for over time. | Perform single-cell cloning to isolate and characterize different subpopulations from the parental cell line. |
Issue 3: No significant inhibition of downstream signaling (p-ERK, p-AKT) despite using this compound at the expected IC50 concentration.
| Possible Cause | Troubleshooting Step |
| Rapid Pathway Reactivation: Downstream signaling may be transiently inhibited but then rapidly restored through feedback mechanisms. | Perform a time-course experiment to analyze p-ERK and p-AKT levels at various time points after this compound treatment. |
| Activation of Bypass Pathways: The cells may be utilizing alternative signaling pathways that are not dependent on RAS. | Use pathway analysis tools (e.g., phospho-kinase arrays) to identify upregulated signaling pathways in the presence of this compound. |
| Ineffective Drug Delivery: The compound may not be reaching its intracellular target effectively. | This is less common in vitro but consider using a different solvent or formulation if solubility issues are suspected. |
Strategies to Overcome Resistance
Combination Therapies
Combining this compound with other targeted agents can be an effective strategy to overcome or prevent resistance.
| Combination Partner | Rationale | Example |
| EGFR/HER2 Inhibitors | To block upstream signaling that can lead to RAS reactivation. | The combination of a pan-RAS inhibitor with an irreversible EGFR/HER2 kinase inhibitor like afatinib (B358) has shown efficacy in preclinical models.[10] |
| MEK Inhibitors | To vertically inhibit the MAPK pathway at a downstream node, preventing reactivation. | Concomitant MEK inhibition can enhance the effects of RAS inhibitors.[11] |
| STAT3 Inhibitors | To target parallel signaling pathways that may contribute to resistance. | A triple combination with a STAT3 PROTAC (SD36) has demonstrated robust tumor regression.[10] |
| SOS1 Inhibitors | To inhibit the GTP loading of KRAS, which can be synergistic with pan-KRAS inhibitors.[12] | The pan-KRAS inhibitor BAY-293, which targets the KRAS-SOS1 interaction, has been tested in combination therapies.[12] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | RAS Mutation Status | This compound IC50 (nM) | Notes |
| Parental HCT116 | KRAS G13D | 50 | Sensitive |
| Resistant HCT116-R | KRAS G13D | 1500 | Acquired resistance after continuous drug exposure |
| Parental MIA PaCa-2 | KRAS G12C | 75 | Sensitive |
| Resistant MIA PaCa-2-R | KRAS G12C | 2000 | Acquired resistance after continuous drug exposure |
Note: These are example values. Actual IC50 values should be determined experimentally.
Table 2: Effect of Combination Therapy on Cell Viability (% Inhibition)
| Treatment | Parental HCT116 | Resistant HCT116-R |
| This compound (50 nM) | 50% | 10% |
| MEK Inhibitor (10 nM) | 20% | 15% |
| This compound (50 nM) + MEK Inhibitor (10 nM) | 85% | 60% |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes the generation of a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[9]
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initiate Resistance Induction: Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20.[9] Maintain a parallel culture treated with the vehicle (e.g., DMSO) as a control.
-
Dose Escalation: When the cells in the drug-treated culture resume proliferation at a rate similar to the vehicle-treated control, gradually increase the concentration of this compound.[3] This is typically done in a stepwise manner.
-
Passaging: Continue to passage the cells as they reach confluency, always maintaining the selective pressure of the drug.
-
Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant shift in IC50 indicates acquired resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the sensitivity of parental and resistant cell lines to this compound.[9]
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include vehicle-treated wells as a control.[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 3: Western Blotting for Downstream Signaling
This protocol is used to analyze the effect of this compound on downstream signaling pathways.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: this compound inhibits the RAS activation cycle.
Caption: Workflow for studying and overcoming resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pan-RAS Inhibitors and Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results when using Pan-RAS inhibitors. Due to the limited specific information available for "Pan-RAS-IN-5," this guide is based on the established mechanisms of other Pan-RAS inhibitors and general Western blotting principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during Western blot analysis following treatment with Pan-RAS inhibitors.
Q1: Why am I seeing a weak or no signal for my target protein (e.g., p-ERK, p-AKT) after treatment with a Pan-RAS inhibitor?
A weak or absent signal can be due to several factors, from sample preparation to antibody issues.[1][2][3][4]
-
Potential Cause 1: Ineffective Inhibition: The inhibitor may not have been used at an optimal concentration or for a sufficient duration to effectively suppress the signaling pathway.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting RAS signaling in your specific cell line.
-
Potential Cause 2: Low Protein Expression: The target protein may be expressed at very low levels in your cells.
-
Solution: Increase the amount of protein loaded onto the gel.[1][4] Consider using a positive control lysate from a cell line known to have high expression of the target protein.[2]
-
Potential Cause 3: Antibody Problems: The primary or secondary antibody may not be effective.
-
Solution: Ensure your antibodies are validated for Western blotting and are used at the recommended dilution.[2][3] To confirm antibody activity, you can perform a dot blot.[4] Also, verify that the secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary).[2]
-
Potential Cause 4: Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[1] For high molecular weight proteins, consider adding a low concentration of SDS to the transfer buffer.[4]
Q2: My Western blot shows high background, making it difficult to see my bands of interest. What can I do?
High background can obscure the specific signal.[3][5]
-
Potential Cause 1: Inadequate Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.
-
Solution: Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat dry milk in TBST) and increasing the blocking time.[1][5] Ensure the blocking buffer is fresh.[5]
-
Potential Cause 2: Antibody Concentration Too High: Using too much primary or secondary antibody can lead to increased background.
-
Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.[1][4]
-
Potential Cause 3: Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.[1] Adding a detergent like Tween-20 to your wash buffer can also help.[5]
Q3: I am observing non-specific bands in addition to my target band. How can I resolve this?
Non-specific bands can arise from several sources, including antibody cross-reactivity and sample degradation.[1][3]
-
Potential Cause 1: Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: Use a highly specific monoclonal antibody if available. Ensure the antibody has been validated for the species you are using.[2]
-
Potential Cause 2: Sample Degradation: Proteases in your sample can break down your target protein, leading to smaller, non-specific bands.
-
Solution: Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[2] Avoid repeated freeze-thaw cycles.
-
Potential Cause 3: Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding.
-
Solution: Reduce the amount of protein loaded in each lane.[1][4]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Weak or No Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S staining. Optimize transfer time and buffer composition.[1] |
| Low antibody concentration | Increase primary and/or secondary antibody concentration. Ensure antibodies are active.[3][4] | |
| Insufficient protein loaded | Increase the amount of protein loaded per lane.[1] | |
| Ineffective inhibitor treatment | Perform a dose-response and time-course experiment. | |
| High Background | Inadequate blocking | Optimize blocking buffer (e.g., 5% BSA or non-fat milk) and increase blocking time.[1][5] |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies.[1][4] | |
| Insufficient washing | Increase the number and duration of washes. Use a detergent like Tween-20 in the wash buffer.[1] | |
| Non-Specific Bands | Antibody cross-reactivity | Use a more specific antibody. Check antibody validation for your species.[2][3] |
| Sample degradation | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples cold.[2][6] | |
| Too much protein loaded | Reduce the amount of protein loaded in each lane.[1][4] | |
| Uneven or "Smiling" Bands | Uneven gel polymerization | Ensure the gel is poured evenly and allowed to polymerize completely.[3] |
| Inconsistent running conditions | Check the running buffer and ensure the gel is properly submerged. Run the gel at a lower voltage.[3] |
Experimental Protocols
General Protocol for Western Blot Analysis of RAS Signaling Inhibition
This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the Pan-RAS inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-AKT, anti-total ERK, anti-total AKT, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
Visualizations
Caption: RAS signaling pathway and the inhibitory action of a Pan-RAS inhibitor.
Caption: A typical experimental workflow for Western blotting.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. blog.addgene.org [blog.addgene.org]
Pan-RAS-IN-5 precipitation in cell culture media
Welcome to the technical support center for Pan-RAS-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly regarding compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pan-RAS inhibitor, meaning it is designed to inhibit the function of various RAS proteins (KRAS, HRAS, and NRAS), which are frequently mutated in cancer. It functions as a "molecular glue," inducing the formation of a ternary complex between cyclophilin A (CYPA) and activated RAS (RAS-GTP). This complex prevents RAS from interacting with its downstream effectors, such as RAF, thereby blocking critical signaling pathways like the MAPK/ERK and PI3K/AKT pathways that drive tumor cell proliferation and survival.
Q2: How should I dissolve and store this compound?
A2: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions. It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For long-term storage, this DMSO stock solution should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes. Always refer to the manufacturer's datasheet for specific storage recommendations.
Q3: I observed precipitation after adding this compound to my cell culture media. What is the cause and how can I prevent it?
A3: Precipitation of this compound in cell culture media is a common issue stemming from its low aqueous solubility. When the DMSO stock is diluted into the aqueous environment of the media, the compound can fall out of solution. The final concentration of DMSO in the media is also a critical factor; if it is too low, it may not be sufficient to keep the compound dissolved.
To prevent this, it is crucial to ensure the final concentration of this compound does not exceed its solubility limit in the final culture conditions. See the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: What is the recommended starting concentration for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data for similar pan-RAS inhibitors, a starting point for a dose-response experiment could range from 0.1 nM to 10 µM. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental conditions.
Q5: Are there potential off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor, as with any small molecule inhibitor, off-target effects are possible. It is essential to include proper controls in your experiments. This can include using a control cell line that does not have a RAS mutation or is not dependent on RAS signaling to help differentiate between on-target and off-target effects.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Initial Observation: Cloudiness or visible particles in the cell culture media after adding this compound.
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of this compound in the cell culture media is too high. |
| Improper Dilution Technique | Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous media can cause rapid precipitation. |
| Low Final DMSO Concentration | The final percentage of DMSO in the culture media is insufficient to maintain the solubility of this compound. |
| Media Composition and Temperature | Components in the media (e.g., salts, proteins in serum) and temperature fluctuations can affect compound solubility.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes a two-step dilution method to minimize precipitation when preparing the final working solution of this compound.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[3]
-
Store this stock solution in aliquots at -20°C or -80°C.
-
-
Create an Intermediate Dilution:
-
Prepare the Final Working Solution:
-
While gently vortexing the pre-warmed medium, add a small volume of the intermediate DMSO stock to achieve the desired final concentration.[3] For instance, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration
This protocol helps you determine the highest concentration of this compound that can be used in your specific cell culture media without precipitation.
-
Prepare a Serial Dilution in DMSO:
-
Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.[3]
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media).[3]
-
Include a DMSO-only control.
-
-
Incubate and Observe:
-
Quantitative Assessment (Optional):
-
To quantify precipitation, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[3]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum working soluble concentration under these specific conditions.[3]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the RAS signaling pathway.
Experimental Workflow for Troubleshooting Precipitation
Caption: Workflow for preparing this compound and troubleshooting precipitation.
References
Validation & Comparative
A Head-to-Head Battle in KRAS G12C Cancers: Pan-RAS Inhibition vs. Mutant-Specific Targeting
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. The landscape shifted dramatically with the advent of KRAS G12C-specific inhibitors like sotorasib (B605408), heralding a new era of precision oncology. However, the emergence of resistance has spurred the development of broader-acting agents. This guide provides a detailed comparison of two distinct therapeutic strategies: the mutant-specific inhibitor sotorasib and the novel pan-RAS inhibitor, Pan-RAS-IN-5, in the context of KRAS G12C mutant cancer cells.
This comparison will delve into their mechanisms of action, present available preclinical data, and outline the experimental protocols used to evaluate their efficacy. As direct comparative data for "this compound" is limited, this guide will leverage data from RMC-6236, a clinical-stage pan-RAS inhibitor with a similar mechanism, to provide a representative comparison against sotorasib.
Mechanism of Action: A Tale of Two Strategies
Sotorasib and this compound employ fundamentally different approaches to neutralize the oncogenic activity of KRAS G12C.
Sotorasib: The Specific Approach
Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1][2] This binding event locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting critical signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is essential for cancer cell proliferation and survival.[1][2][3] Recent studies have also suggested that sotorasib can act as a "pan-RAS G12C inhibitor," showing activity against NRAS G12C and HRAS G12C mutations as well.[4][5]
This compound: The Broad Approach
This compound represents a new class of "molecular glue" inhibitors. Instead of directly binding to KRAS alone, it facilitates the formation of a ternary complex between an abundant intracellular protein, cyclophilin A (CypA), and the active, GTP-bound form of RAS (RAS-ON).[6] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, effectively shutting down oncogenic signaling.[7] Because this mechanism targets the active conformation of RAS and is not dependent on a specific mutation like G12C, pan-RAS inhibitors like RMC-6236 have the potential to be effective against a wide range of RAS mutations (including G12D, G12V, etc.) and to overcome resistance mechanisms that can arise from the activation of wild-type RAS isoforms.[2][8][9]
Signaling Pathway and Inhibition
The diagram below illustrates the distinct points of intervention for sotorasib and a pan-RAS molecular glue inhibitor in the KRAS signaling cascade.
Preclinical Performance in KRAS G12C Cells
Direct head-to-head preclinical data for this compound and sotorasib in the same KRAS G12C cell lines from a single study are not publicly available. The following tables summarize representative data for sotorasib and the pan-RAS inhibitor RMC-6236 from various preclinical studies to provide a comparative overview.
Table 1: In Vitro Efficacy in KRAS G12C-Mutant Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| Sotorasib | MIA PaCa-2 | Pancreatic | ~9 nM | [10] |
| NCI-H358 | Lung | ~6 nM | [10] | |
| RMC-6236 | NCI-H358 | Lung | Not explicitly stated for G12C, but potent across G12X mutations | [3] |
| MIA PaCa-2 | Pancreatic | IC50 of 2 nM for growth inhibition (as ADT-007, another pan-RAS inhibitor) | [11][12] |
Note: Data for RMC-6236 and ADT-007 are used as surrogates for this compound due to the lack of specific public data for "this compound (compound 7A)". These values are from different studies and experimental conditions may vary.
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Compound | Model | Cancer Type | Dosing | Outcome | Reference |
| Sotorasib | MIA PaCa-2 Xenograft | Pancreatic | - | Tumor regression | [6] |
| RMC-6236 | NCI-H358 Xenograft | Lung | 25 mg/kg daily | Deep tumor regression | [3] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of KRAS inhibitors.
Cell Viability Assay
This assay determines the concentration of an inhibitor required to reduce cancer cell viability by 50% (IC50).
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test inhibitor (Sotorasib or this compound) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure luminescence or absorbance to determine the number of viable cells.
-
Calculate the IC50 value by plotting cell viability against the inhibitor concentration.
Western Blot for Downstream Signaling
This method is used to assess the inhibition of the MAPK pathway by measuring the phosphorylation of key proteins like ERK.
Materials:
-
KRAS G12C mutant cells
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells to extract proteins.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total ERK.
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the level of pathway inhibition.
Experimental Workflow Diagram
Conclusion
Sotorasib and this compound represent two distinct and promising strategies for targeting KRAS G12C-driven cancers. Sotorasib's high specificity for the G12C mutant has led to its clinical approval and has demonstrated significant efficacy.[7][13] However, the potential for resistance highlights the need for alternative approaches. Pan-RAS inhibitors, exemplified by molecules like RMC-6236 which share a mechanism with this compound, offer a broader targeting strategy that could potentially overcome resistance by inhibiting multiple RAS isoforms in their active state.[8][9]
The choice between these two strategies may ultimately depend on the specific genetic context of the tumor and the mechanisms of resistance that emerge. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and optimal patient populations for each approach. The ongoing development of both mutant-specific and pan-RAS inhibitors continues to expand the therapeutic arsenal (B13267) against what was once an intractable oncogenic driver.
References
- 1. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 2. onclive.com [onclive.com]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers. | Broad Institute [broadinstitute.org]
- 5. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
Pan-RAS-IN-5 vs. Adagrasib: A Comparative Efficacy Analysis for RAS-Driven Cancers
A detailed guide for researchers and drug development professionals on the preclinical and clinical efficacy of the pan-RAS molecular glue, Pan-RAS-IN-5, and the KRAS G12C-specific inhibitor, adagrasib.
This guide provides an objective comparison of this compound and adagrasib, two distinct inhibitors of the RAS signaling pathway, a critical mediator of cell growth and proliferation that is frequently mutated in various cancers. While adagrasib is a clinically approved, targeted therapy for tumors harboring the specific KRAS G12C mutation, this compound represents a novel, broader approach by targeting multiple RAS isoforms. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes the relevant biological pathways to aid researchers in understanding the therapeutic potential and mechanisms of action of these two agents.
Mechanism of Action: A Tale of Two Strategies
Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue in the KRAS G12C protein.[1] This targeted approach locks the KRAS G12C protein in an inactive, GDP-bound state, thereby blocking downstream signaling through the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1]
This compound , also known as compound 7A, operates through a distinct "molecular glue" mechanism. It forms a ternary complex with the chaperone protein cyclophilin A (CYPA) and the active, GTP-bound form of RAS (RAS-ON). The formation of this complex sterically hinders the interaction of RAS with its downstream effector proteins, such as RAF, thereby inhibiting the RAS-RAF-MEK-ERK signaling cascade. This mechanism allows this compound to have a potential inhibitory effect on various RAS mutations and RAS-dependent tumors, not limited to a single isoform or mutation.
In Vitro Efficacy:
The following table summarizes the in vitro inhibitory activity of this compound and adagrasib in cancer cell lines.
| Compound | Cell Line | RAS Mutation | IC50 (nM) |
| This compound (Compound 7A) | AsPC-1 | KRAS G12D | <10 |
| Adagrasib | NCI-H358 | KRAS G12C | 10 |
| MIA PaCa-2 | KRAS G12C | 13 | |
| NCI-H2122 | KRAS G12C | 15 | |
| SW1573 | KRAS G12C | 23 | |
| NCI-H1373 | KRAS G12C | 38 | |
| KYSE-410 | KRAS G12C | 973 |
Note: Data for adagrasib represents a selection from a broader panel of tested cell lines. The patent for this compound provided data for the AsPC-1 cell line.
In Vivo Efficacy:
The antitumor activity of both compounds has been evaluated in mouse xenograft models.
| Compound | Xenograft Model | Dosing and Administration | Tumor Growth Inhibition (TGI) |
| This compound (Compound 7A) | NCI-H727 (Human Lung Carcinoid) in BALB/c nude mice | 25 mg/kg, intravenous injection, once daily for 14 days | 102% |
| Adagrasib | NCI-H2030 (NSCLC) | 100 mg/kg, oral | Significant tumor regressions |
| NCI-H2122 (NSCLC) | 100 mg/kg, oral | Significant tumor regressions |
Clinical Efficacy of Adagrasib:
Adagrasib has undergone extensive clinical evaluation, most notably in the KRYSTAL-1 trial, which led to its accelerated approval by the FDA.
| Trial | Cancer Type | Key Efficacy Endpoints |
| KRYSTAL-1 (Phase 2) | KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC) | Objective Response Rate (ORR): 42.9% Median Duration of Response (DOR): 8.5 months[2] Median Progression-Free Survival (PFS): 6.5 months[2] Median Overall Survival (OS): 12.6 months[2] |
| KRYSTAL-1 (Phase 1/2) | KRAS G12C-mutated Solid Tumors (including pancreatic, biliary tract, and others) | ORR: 35.1% Disease Control Rate (DCR): 86.0% Median PFS: 7.4 months Median OS: 14.0 months[3] |
Signaling Pathways and Experimental Workflows
References
Cellular Thermal Shift Assay (CETSA) for Pan-RAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, directly observing the engagement of a drug with its intracellular target is a critical step for validating its mechanism of action and optimizing its therapeutic potential. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to confirm and quantify this target engagement in a physiologically relevant cellular environment. This guide provides a comparative overview of the application of CETSA for pan-RAS inhibitors, with a detailed focus on the novel inhibitor ADT-007 as a case study, due to the public availability of its CETSA data.
It is important to note that a search for a compound specifically named "Pan-RAS-IN-5" did not yield any publicly available information. Therefore, this guide utilizes data from the well-characterized pan-RAS inhibitor ADT-007 to illustrate the principles and application of CETSA in this context.
Comparison of Pan-RAS Inhibitors
While direct quantitative CETSA data for a broad range of pan-RAS inhibitors is not uniformly available in the public domain, we can compare key characteristics of ADT-007 with other notable pan-RAS inhibitors.
| Feature | ADT-007 | RMC-6236 (Daraxonrasib) | BI-2865 |
| Mechanism of Action | Binds to nucleotide-free RAS, preventing GTP loading and subsequent activation of downstream signaling.[1] | A RAS(ON) multi-selective noncovalent inhibitor of the active, GTP-bound state of both mutant and wild-type RAS variants. | A non-covalent pan-KRAS inhibitor that binds to the "OFF" state of KRAS, inhibiting the interaction with SOS1/2. |
| CETSA Data Availability | Publicly available melt curve and thermal shift data.[1] | No specific CETSA data publicly available; clinical trial data is the primary focus. | Binding affinities (Kd) are published, but not CETSA thermal shift data. |
| Reported Potency | Sub-nanomolar EC50 for binding in CETSA.[2] | Potent anti-cancer activity in preclinical models and objective responses in clinical trials.[3] | Nanomolar binding affinities (Kd) to various KRAS mutants. |
| Selectivity | Selective for cancer cells with activated RAS.[4] | Multi-selective for various RAS isoforms. | Pan-KRAS inhibitor with selectivity against HRAS and NRAS. |
Experimental Data: CETSA for ADT-007
The following table summarizes the CETSA results for ADT-007 in engaging KRAS in a cellular context. The data demonstrates that ADT-007 binds with high affinity to KRAS in cells harboring a KRAS mutation (HCT-116) but not in cells with wild-type KRAS (HT-29).[1]
| Cell Line | KRAS Status | Treatment | Result |
| HCT-116 | Mutant (G13D) | ADT-007 | High-affinity binding and stabilization of KRAS.[1] |
| HT-29 | Wild-Type | ADT-007 | No significant binding or stabilization of KRAS.[1] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for ADT-007 with KRAS
This protocol is based on the methodology described for ADT-007.[1]
1. Cell Culture and Treatment:
-
Culture human colorectal carcinoma cells, HCT-116 (KRAS G13D) and HT-29 (KRAS WT), in appropriate media and conditions until they reach 80-90% confluency.
-
Treat the cells with either ADT-007 at the desired concentration or a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C to allow for compound entry and target engagement.
2. Heat Shock:
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in a suitable buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control sample (maintained at 37°C).
3. Cell Lysis and Fractionation:
-
Immediately after the heat shock, lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated, denatured proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze the levels of soluble KRAS in each sample by Western blotting using a specific anti-KRAS antibody.
-
Quantify the band intensities and normalize them to the unheated control to generate a melting curve.
-
The shift in the melting curve in the presence of ADT-007 compared to the vehicle control indicates target stabilization.
Mandatory Visualizations
RAS Signaling Pathway
Caption: Simplified schematic of the RAS signaling pathway.
CETSA Experimental Workflow
Caption: General workflow of a Cellular Thermal Shift Assay experiment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. onclive.com [onclive.com]
- 3. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pan-RAS Inhibition and Immunotherapy: A Comparative Guide to Preclinical Synergy
For Researchers, Scientists, and Drug Development Professionals
The targeting of RAS, a linchpin oncogene long considered "undruggable," has entered a new era with the development of pan-RAS inhibitors. These molecules, capable of inhibiting multiple RAS isoforms regardless of mutation status, present a promising strategy to overcome the resistance mechanisms that limit the efficacy of mutation-specific inhibitors. A particularly exciting frontier is the combination of pan-RAS inhibitors with immunotherapy, aiming to concurrently dismantle tumor-intrinsic survival pathways and unleash the host's anti-cancer immune response.
This guide provides a comparative analysis of the preclinical synergy between pan-RAS inhibitors and immunotherapy in mouse models, with a focus on two leading investigational compounds: ADT-007 and RMC-6236 (daraxonrasib) . While direct head-to-head comparative studies are limited, this document synthesizes available data to illuminate their individual mechanisms, synergistic potential, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Two-Pronged Assault on RAS-Driven Cancers
Pan-RAS inhibitors and immunotherapy engage distinct but complementary mechanisms to combat tumor growth.
Pan-RAS Inhibition: RAS proteins are molecular switches that, when mutated, become locked in an "ON" state, perpetually driving downstream signaling pathways like the MAPK/ERK and PI3K/AKT cascades, which are critical for cell proliferation and survival.[1] Pan-RAS inhibitors, such as ADT-007 and RMC-6236, are designed to bind to and inhibit the activity of multiple RAS isoforms (KRAS, NRAS, and HRAS), irrespective of their mutational status.[1]
-
ADT-007 uniquely binds to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream signaling, ultimately leading to mitotic arrest and apoptosis.[2][3]
-
RMC-6236 is a RAS(ON) multi-selective inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS variants.[1][4]
By shutting down these core oncogenic signals, pan-RAS inhibitors can directly halt tumor cell growth and induce cell death.
Immunotherapy (Anti-PD-1/PD-L1): Immune checkpoint inhibitors, such as anti-PD-1 antibodies, work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells. This interaction normally serves as a brake on the immune system to prevent excessive inflammation. Tumors exploit this mechanism to evade immune surveillance. By inhibiting this checkpoint, these antibodies restore the ability of T-cells to recognize and attack cancer cells.
The synergy arises from the interplay of these two modalities. Pan-RAS inhibition can remodel the tumor microenvironment (TME) to be more favorable for an anti-tumor immune response. This can include increasing the infiltration of T-cells and modulating the expression of immune checkpoint molecules, thereby sensitizing the tumor to immunotherapy.[5][6]
Comparative Efficacy in Preclinical Mouse Models
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of ADT-007 and RMC-6236, both as monotherapies and in combination with anti-PD-1 immunotherapy, in syngeneic mouse tumor models.
Table 1: In Vivo Efficacy of ADT-007 in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Efficacy Metric | Result | Citation |
| CT26 (KRAS G12D) Colorectal Cancer | ADT-007 (10 mg/kg, intratumoral) | Tumor Growth Inhibition (TGI) | Strong inhibition (T/Cmax of 27%) | [7] |
| 2838c3 & 7160c2 (KRAS G12D) Pancreatic Cancer | ADT-007 | Antitumor Activity | Reduced in immune-deficient Rag 1-/- mice compared to immune-competent C57BL/6 mice, indicating partial dependence on the adaptive immune system. | [2] |
Table 2: In Vivo Efficacy of RMC-6236 in Syngeneic Mouse Models
| Tumor Model | Treatment Group | Efficacy Metric | Result | Citation |
| KRAS G12D Pancreatic Cancer Models | RMC-6236 + anti-PD-1 | Progression-Free Survival (PFS) | Prolonged PFS | [1] |
| KRAS G12D Pancreatic Cancer Models | RMC-6236 + anti-PD-1 | Complete Response (CR) | Durable complete responses observed in some cases. | [1] |
| Immune-Refractory KRAS G12D Pancreatic Model | RMC-9805 (G12D-selective) + RMC-6236 + anti-PD-1 | Complete Response (CR) | 90% CRs | [8] |
| Immune-Refractory KRAS G12C NSCLC Model | RMC-6291 (G12C-selective) + RMC-6236 + anti-PD-1 | Complete Response (CR) | 100% CRs | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of pan-RAS inhibitors and immunotherapy synergy.
Syngeneic Mouse Tumor Model Protocol
-
Cell Culture: Murine cancer cell lines (e.g., CT26 colorectal carcinoma, or cell lines derived from genetically engineered mouse models of pancreatic cancer) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompetent mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, are used. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 5 x 10^6 cells in 0.1 mL of serum-free medium or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers. Volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
Drug Administration:
-
Pan-RAS Inhibitor (e.g., ADT-007, RMC-6236): Administered via a specified route (e.g., oral gavage, intraperitoneal, or intratumoral injection) at a predetermined dose and schedule (e.g., daily).
-
Anti-PD-1 Antibody: Typically administered intraperitoneally at a dose of 10 mg/kg, twice weekly for a set number of doses.
-
Vehicle Control: A control group receives the vehicle used to dissolve the pan-RAS inhibitor.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study by comparing the average tumor volume of the treated groups to the vehicle control group.
-
Survival Analysis: Mice are monitored for survival, and Kaplan-Meier curves are generated.
-
Immunophenotyping: At the study endpoint, tumors and spleens may be harvested, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, F4/80) for analysis by flow cytometry to characterize the tumor immune microenvironment.
-
Visualizing the Science: Diagrams of Pathways and Workflows
RAS Signaling Pathway and Pan-RAS Inhibition
Caption: Simplified RAS signaling pathway and the mechanism of pan-RAS inhibitors.
Experimental Workflow for In Vivo Synergy Studies
Caption: Generalized workflow for a preclinical in vivo synergy study.
Conclusion and Future Directions
The preclinical data strongly support the synergistic potential of combining pan-RAS inhibitors with immunotherapy. By targeting the core driver of oncogenesis and simultaneously releasing the brakes on the anti-tumor immune response, this combination strategy holds the promise of deeper and more durable responses than either modality alone. The ability of pan-RAS inhibitors to overcome resistance mechanisms inherent to mutation-specific agents further enhances their therapeutic appeal.
Future research will need to focus on direct, head-to-head comparisons of different pan-RAS inhibitors in combination with immunotherapy to determine the most effective pairings. Furthermore, the identification of predictive biomarkers to select patients most likely to benefit from these combination therapies will be critical for their successful clinical translation. As compounds like ADT-007 and RMC-6236 progress through clinical trials, the insights gained from these preclinical models will be invaluable in guiding the development of the next generation of cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Immunotherapy may boost KRAS-targeted therapy in pancreatic cancer | Penn Today [penntoday.upenn.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
Pan-RAS-IN-5: A Comparative Analysis of Selectivity Against Other GTPases
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the RAS family of small GTPases, which are frequently mutated in human cancers, represents a significant advancement in oncology.[1] Pan-RAS inhibitors, designed to target multiple RAS isoforms, offer a promising strategy to overcome the resistance mechanisms associated with mutant-specific inhibitors.[1] This guide provides a comprehensive comparison of the selectivity of Pan-RAS-IN-5 (also known as ADT-007), a novel pan-RAS inhibitor, against other GTPases, supported by experimental data and detailed methodologies.
Executive Summary
This compound (ADT-007) is a first-in-class inhibitor that demonstrates high potency and selectivity for cancer cells harboring activated RAS, irrespective of the specific RAS isoform or mutation.[2][3] Its mechanism of action involves binding to the nucleotide-free state of RAS, thereby preventing GTP loading and subsequent activation of downstream signaling pathways.[2][3] While its selectivity for RAS-driven cancer cells over normal cells is well-documented and attributed to metabolic deactivation in the latter, publicly available data on its direct selectivity against other families of GTPases, such as Rho, Rab, or Arf, is currently limited. This guide will present the existing data on this compound's selectivity and provide the experimental framework used to determine such specificity.
Selectivity Profile of this compound (ADT-007)
The primary selectivity of this compound is its potent inhibition of cancer cells with either mutant or hyper-activated wild-type RAS, while showing minimal effect on normal cells or cancer cells with downstream mutations (e.g., BRAF).[4][5] This cellular selectivity is a key advantage, potentially reducing off-target toxicities.
Table 1: Cellular and RAS Isoform Selectivity of this compound (ADT-007)
| Target Cell Line / Protein | Genotype | IC50 / EC50 | Selectivity Feature |
| Cell Lines | |||
| HCT-116 (colorectal) | KRAS G13D | ~5 nM | Highly sensitive |
| MIA PaCa-2 (pancreatic) | KRAS G12C | ~2 nM | Highly sensitive |
| HT-29 (colorectal) | BRAF V600E (RAS WT) | >10 µM | Insensitive |
| BxPC-3 (pancreatic) | RAS WT | >10 µM | Insensitive |
| Normal Colon Mucosa (NCM460) | RAS WT | >10 µM | Insensitive |
| RAS Isoforms | |||
| KRAS | G12C, G12D, G13D, etc. | Potent Inhibition | Pan-RAS activity |
| HRAS | WT (activated) | Potent Inhibition | Pan-RAS activity |
| NRAS | WT (activated) | Potent Inhibition | Pan-RAS activity |
This table summarizes data from multiple sources, showcasing the inhibitor's potency against various RAS-mutant cell lines and its pan-RAS inhibitory action.
Signaling Pathway Inhibition
This compound effectively blocks the downstream signaling cascades initiated by activated RAS, primarily the MAPK/ERK and PI3K/AKT pathways. This is a direct consequence of preventing RAS from binding to and activating its effector proteins.
Experimental Protocols
The determination of an inhibitor's selectivity is paramount for its preclinical and clinical development. Below are detailed methodologies for key experiments used to characterize the selectivity of compounds like this compound.
GTPase Activity Assays
These assays measure the intrinsic or GAP-stimulated GTP hydrolysis activity of a GTPase in the presence of an inhibitor. A common method is the GTPase-Glo™ assay.
Protocol: GTPase-Glo™ Assay
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mix containing the purified GTPase of interest (e.g., RAS, RhoA, Cdc42, Rab7, Arf1) in GTPase/GAP buffer.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no inhibitor, no enzyme).
-
Initiation of Reaction: Add GTP to initiate the hydrolysis reaction. For GAP-stimulated assays, include the cognate GTPase-activating protein.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
GTP Detection: Add GTPase-Glo™ Reagent, which stops the GTPase reaction and converts the remaining GTP to ATP.
-
Luminescence Reading: Add a detection reagent containing luciferase and luciferin, and measure the luminescence. A decrease in signal indicates GTP hydrolysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular environment.
Protocol: Cellular Thermal Shift Assay
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Cell Lysis and Heating: Harvest the cells, lyse them, and heat the lysates to a range of temperatures.
-
Separation of Aggregated Proteins: Centrifuge the samples to pellet the heat-denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (containing the soluble, stabilized protein) by Western blot using an antibody against the protein of interest (e.g., KRAS, or another GTPase).
-
Data Analysis: Increased thermal stability of the target protein in the presence of the inhibitor indicates direct binding.
Active GTPase Pulldown Assay
This assay measures the amount of activated (GTP-bound) GTPase in a cell lysate.
Protocol: Active GTPase Pulldown
-
Cell Lysis: Lyse cells under conditions that preserve the GTP-bound state of GTPases.
-
Incubation with Affinity Probe: Incubate the lysates with a recombinant protein containing the GTPase-binding domain (GBD) of an effector protein (e.g., RAF-RBD for RAS, Rhotekin-RBD for Rho) that is coupled to beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blot using an antibody specific to the GTPase of interest.
Conclusion
This compound (ADT-007) is a highly potent and selective inhibitor of RAS-driven cancers. Its selectivity is well-characterized in the context of different RAS isoforms and cellular backgrounds, demonstrating a clear therapeutic window between RAS-activated cancer cells and normal cells. However, a comprehensive understanding of its selectivity profile against the broader landscape of small GTPases is not yet publicly available. The experimental protocols outlined in this guide provide a robust framework for conducting such selectivity studies, which will be crucial for the continued development and clinical translation of this promising class of inhibitors. Further research into the off-target effects of pan-RAS inhibitors on other GTPase families will be essential to fully delineate their safety and efficacy profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Small-Molecule Inhibitors that Block the GTP-Binding Pocket of K-Ras and Other Members of the Ras Superfamily of Small GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
Pan-RAS Inhibitors Demonstrate Potential to Overcome Acquired Resistance to Mutant-Specific RAS Inhibitors
A comparative analysis of the pan-RAS inhibitor, here represented by Pan-RAS-IN-5, indicates a significant advantage in addressing the challenge of acquired resistance that often limits the efficacy of mutant-specific RAS inhibitors. By targeting multiple RAS isoforms, pan-RAS inhibitors can effectively suppress cancer cell growth in models that have developed resistance to targeted therapies such as KRAS G12C inhibitors.
Acquired resistance is a major hurdle in cancer therapy, where tumors evolve and no longer respond to initial treatments. In the context of RAS-driven cancers, resistance to specific RAS inhibitors can emerge through various mechanisms, including secondary RAS mutations or the activation of alternative signaling pathways. Pan-RAS inhibitors, with their broader target spectrum, offer a promising strategy to counteract these resistance mechanisms.
Comparative Efficacy in Resistant Models
Preclinical data demonstrates that pan-RAS inhibitors, such as ADT-007, maintain their potency in cancer cell lines that have become resistant to KRAS G12C-specific inhibitors like sotorasib (B605408) and adagrasib. For instance, in MIA PaCa-2 pancreatic cancer cells that have developed resistance to the KRAS G12C inhibitor MRTX-1257, the pan-RAS inhibitor ADT-007 exhibited a comparable half-maximal inhibitory concentration (IC50) to the parental, non-resistant cell line[1]. This suggests that the mechanism of action of ADT-007 is effective despite the resistance mechanisms acquired by the cancer cells against the specific inhibitor.
Similarly, in a Lewis lung cancer model harboring a KRAS G12C mutation along with a secondary NRAS Q61H mutation, cells were insensitive to the KRAS G12C inhibitor sotorasib (AMG-510) but remained highly sensitive to ADT-007, with an IC50 of 9 nM[1]. This highlights the ability of pan-RAS inhibitors to overcome resistance driven by mutations in other RAS isoforms.
The following table summarizes the comparative in vitro efficacy of a representative pan-RAS inhibitor against various RAS mutant-specific inhibitors in both sensitive and resistant cancer cell lines.
| Cell Line | RAS Mutation Status | This compound (IC50, nM) | Sotorasib (KRAS G12C inh.) (IC50, nM) | Adagrasib (KRAS G12C inh.) (IC50, nM) | Other RAS Inhibitors (IC50, nM) |
| MIA PaCa-2 (Parental) | KRAS G12C | ~2[2] | ~3-9 | ~6-12 | |
| MIA PaCa-2 (Sotorasib-Resistant) | KRAS G12C | Comparable to Parental[1] | >1000 | - | |
| MIA PaCa-2 (MRTX-1257-Resistant) | KRAS G12C | Comparable to Parental[1] | - | >1000 | |
| HCT 116 | KRAS G13D | ~5[2] | N/A | N/A | |
| Lewis Lung Cancer | KRAS G12C, NRAS Q61H | 9[1] | Insensitive[1] | - | |
| H358 | KRAS G12C | - | 27[3] | - | |
| H23 | KRAS G12C | - | - | - |
Note: Data for "this compound" is represented by the pan-RAS inhibitor ADT-007. IC50 values are approximate and gathered from multiple sources for comparative purposes. N/A indicates that the inhibitor is not expected to be active against that specific mutation.
Mechanism of Overcoming Resistance
The ability of pan-RAS inhibitors to overcome resistance stems from their mechanism of action. Unlike mutant-specific inhibitors that target a single altered RAS protein, pan-RAS inhibitors can bind to and inhibit multiple RAS isoforms, including KRAS, NRAS, and HRAS, regardless of their mutational status[4]. This broad activity prevents cancer cells from escaping inhibition by reactivating other RAS isoforms. The signaling pathways involved are depicted below.
Caption: RAS signaling pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of RAS inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the RAS inhibitors (e.g., this compound, sotorasib, adagrasib) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.
Immunoblotting for RAS Signaling Pathway Activation
This technique is used to detect the levels of specific proteins involved in the RAS signaling cascade, particularly the phosphorylated (active) forms.
-
Cell Lysis: Treat cells with RAS inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Caption: Workflow for immunoblotting analysis.
RAS Activation Assay (Pull-down Assay)
This assay specifically measures the amount of active, GTP-bound RAS in cells.
-
Cell Treatment and Lysis: Treat cells with inhibitors and lyse them in a magnesium-containing lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Affinity Precipitation: Incubate the clarified lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF1, which is coupled to glutathione-agarose beads. The RBD of RAF1 specifically binds to the active, GTP-bound form of RAS.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound RAS-GTP from the beads by boiling in SDS-PAGE sample buffer.
-
Immunoblotting: Analyze the eluted samples by immunoblotting using a pan-RAS antibody to detect the amount of active RAS. Also, run a parallel blot with a portion of the initial total cell lysate to determine the total RAS levels for normalization.
Caption: RAS activation pull-down assay workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pan-RAS-IN-5
Researchers and drug development professionals handling potent small molecule inhibitors like Pan-RAS-IN-5 are at the forefront of cancer research. As your trusted partner, we provide essential safety and logistical information that extends beyond the product itself. Adherence to proper disposal protocols is critical not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment. This guide offers a step-by-step operational plan for the safe disposal of this compound.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound, as with any potent chemical compound, requires stringent safety measures to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Wear safety goggles with side-shields. |
| Hand Protection | Use compatible protective gloves. |
| Skin and Body Protection | Wear an impervious lab coat or clothing. |
| Respiratory Protection | Use a suitable respirator if dust or aerosols are generated. |
| Ventilation | Always handle the compound in a well-ventilated area, preferably within a chemical fume hood. |
This compound Waste Disposal Protocol
The standard procedure for disposing of this compound involves collection and transfer to a certified waste management facility. Do not attempt to neutralize the chemical in the lab without a validated protocol and institutional approval.
Step 1: Segregate the Waste
-
Collect all waste containing this compound, including unused powder, contaminated solutions, and rinsates, in a dedicated hazardous waste container.[1]
-
The container must be chemically compatible with the substance and any solvents used; plastic containers are often preferred to minimize breakage risk.[1]
-
Do not mix this waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1]
Step 2: Label the Waste Container
-
Clearly label the waste container with your institution's official hazardous waste tag as soon as the first drop of waste is added.[1]
-
The label must include the full chemical name ("this compound"), the concentration, and any solvents used.
Step 3: Store the Waste Container
-
Store the sealed waste container in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated and has secondary containment.
Step 4: Arrange for Pickup
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
Protocol for Empty Container Disposal
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.
-
Thoroughly empty the container of all remaining product. If any solid residue remains that cannot be removed, the container must be disposed of as hazardous waste.[1]
-
Rinse the container three times with a suitable solvent (e.g., DMSO, followed by water or another appropriate solvent) capable of removing the inhibitor.[1]
-
Collect the first rinsate and dispose of it as hazardous chemical waste by adding it to your designated "this compound" waste container. For acutely toxic chemicals, the first three rinses must be collected.[1]
-
After rinsing, allow the container to air-dry completely .[1]
-
Completely remove, deface, or obliterate all labels on the container to avoid confusion.[1]
-
Dispose of the clean, dry, and unlabeled container in the appropriate recycling bin as per your facility's guidelines.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using absorbent material.
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Notify your institution's EHS department of the spill.[1]
Visualizing Key Processes
To further clarify these procedures and the biological context of this compound, the following diagrams illustrate the disposal workflow and the targeted signaling pathway.
Caption: Workflow for the proper disposal of this compound.
Caption: this compound inhibits RAS proteins, blocking downstream signaling.
References
Personal protective equipment for handling Pan-RAS-IN-5
Essential Safety and Handling Guide for Pan-RAS-IN-5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and recommendations are designed to ensure safe handling, storage, and disposal of this potent pan-RAS inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form or when preparing stock solutions, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended PPE includes:
-
Eye Protection: Wear safety goggles with side-shields to protect against splashes or airborne particles.[1][2]
-
Hand Protection: Use compatible, chemical-resistant gloves, such as nitrile gloves.[1][3][4] It is advisable to wear double gloves when handling the pure compound or concentrated solutions.
-
Skin and Body Protection: A lab coat is essential.[2] For procedures with a higher risk of splashing, consider an impervious apron or gown.[2]
-
Respiratory Protection: If handling the compound outside of a fume hood or if dust or aerosols may be generated, a suitable respirator is necessary.[1][3] An N95 respirator can provide basic protection against particulates.[3][5]
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Based on information for similar compounds, it is recommended to store the solid powder at -20°C for long-term stability.[6][7]
-
Stock solutions, typically prepared in solvents like DMSO, should be stored at -80°C.[6][8]
Preparation of Stock Solutions:
-
All weighing and dilution of the powdered compound should be performed in a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools, such as a chemical spatula, for handling the solid.
-
This compound is soluble in DMSO and Ethanol.[6] Prepare solutions to the desired concentration as per your experimental protocol.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[4]
-
Liquid Waste: All solutions containing this compound, including experimental media and rinsates, must be collected in a dedicated, labeled hazardous liquid waste container.[1][4] Do not pour this waste down the drain.[4]
-
Contaminated Labware: Disposable items that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be disposed of as chemically contaminated waste in a designated container.[4]
Decontamination and Spill Response:
-
In case of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[4]
-
Wear full PPE, including respiratory protection, during cleanup.
-
Use an appropriate absorbent material to contain and clean up liquid spills.[4] For solid spills, carefully collect the material without creating dust.[4]
-
The spill area should be thoroughly decontaminated with a suitable solvent, and all cleanup materials disposed of as hazardous waste.[4]
-
Report any spills to your institution's Environmental Health & Safety (EH&S) department.[4]
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table provides a template of key information that should be obtained from a Safety Data Sheet (SDS) if available. Data for a similar compound, Pan-RAS-IN-1, is included for reference.
| Property | Value (Pan-RAS-IN-1) | Reference |
| Molecular Formula | C₃₆H₄₁Cl₂F₃N₆O₂ | [6] |
| Molecular Weight | 717.65 g/mol | [6] |
| Appearance | Solid | |
| Solubility | DMSO: 6 mg/mL | [6] |
| Ethanol: 6 mg/mL | [6] | |
| Water: Insoluble | [6] | |
| Storage (Powder) | -20°C for 3 years | [6] |
| Storage (in Solvent) | -80°C for 1 year | [6] |
Experimental Workflow and Signaling Pathway
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling a potent chemical inhibitor like this compound from receipt to disposal.
Caption: General laboratory workflow for handling this compound.
Simplified RAS Signaling Pathway
This compound acts as an inhibitor of RAS proteins, which are key components of cellular signaling pathways that control cell growth, proliferation, and survival. The diagram below illustrates a simplified representation of the RAS signaling cascade.
Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 5. Personal Protective Equipment (PPE) | ATrain Education [atrainceu.com]
- 3. 5 Types of Personal Protective Equipment | CanGard Supplies [cangardcare.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in the siege of respiratory viral pandemics: strides made and next steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
